UpApU
Description
Structure
2D Structure
Properties
CAS No. |
752-71-6 |
|---|---|
Molecular Formula |
C28H35N9O20P2 |
Molecular Weight |
879.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 1,2-bis[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C28H35N9O20P2/c29-22-14-23(31-7-30-22)37(8-32-14)26-19(44)16(41)11(54-26)6-52-58(48,49)57-59(50,51)56-10(21-17(42)20(45)25(55-21)36-4-2-13(39)34-28(36)47)5-9-15(40)18(43)24(53-9)35-3-1-12(38)33-27(35)46/h1-4,7-11,15-21,24-26,40-45H,5-6H2,(H,48,49)(H,50,51)(H2,29,30,31)(H,33,38,46)(H,34,39,47)/t9-,10?,11-,15-,16-,17+,18-,19-,20-,21-,24-,25-,26-/m1/s1 |
InChI Key |
RWGYKSCLCLDNNU-FEQDLHONSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)O)O |
Synonyms |
UpApU uridylyl-(3'-5')-adenylyl-(3'-5')uridine |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of UpApU: A Technical Guide
For Immediate Release
PISCATAWAY, NJ – In the intricate world of molecular biology and drug development, a thorough understanding of the structural nuances of oligonucleotides is paramount. This technical guide offers a detailed exploration of the molecular structure of Uridylyl(3'→5')adenylyl(3'→5')uridine (UpApU), a ribonucleic acid (RNA) trinucleotide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding of its chemical composition, three-dimensional conformation, and the experimental methodologies employed to elucidate such structures.
Introduction to this compound
This compound is a short-chain RNA molecule composed of three ribonucleoside units: Uridine (U), Adenosine (A), and another Uridine, linked sequentially by phosphodiester bonds. As a component of RNA, it plays a role in the complex machinery of cellular function. Its precise three-dimensional structure is critical for its interactions with other molecules, such as proteins and other nucleic acids, and is a key determinant of its biological activity. Understanding this structure is a crucial step in the rational design of RNA-based therapeutics.
Molecular Composition and Covalent Structure
The primary structure of this compound is defined by the sequence of its constituent nucleotides and the covalent bonds that link them. Each nucleotide consists of three components: a nitrogenous base, a ribose sugar, and a phosphate group.
-
Nitrogenous Bases: this compound contains two types of nitrogenous bases: Uracil (U), a pyrimidine, and Adenine (A), a purine.
-
Ribose Sugar: Each base is attached to a five-carbon sugar, D-ribose, via a β-N1-glycosidic bond for pyrimidines (Uracil) and a β-N9-glycosidic bond for purines (Adenine).
-
Phosphodiester Backbone: The ribonucleosides are linked together by phosphodiester bonds. Specifically, the 5'-hydroxyl group of one ribose is connected to the 3'-hydroxyl group of the preceding ribose through a phosphate group. This creates a sugar-phosphate backbone with a distinct 5' to 3' polarity.
The chemical structure of this compound can be represented as 5'-U-p-A-p-U-3', where 'p' denotes the phosphodiester linkage.
Table 1: Constituent Components of this compound
| Component | Type | Description |
| Bases | Uracil (U) | Pyrimidine base present at the 5' and 3' ends. |
| Adenine (A) | Purine base at the central position. | |
| Sugar | D-Ribose | Five-carbon pentose sugar in each nucleotide. |
| Linkage | Phosphodiester Bond | Connects the 3' carbon of one ribose to the 5' carbon of the next via a phosphate group. |
Stereochemistry and Conformational Flexibility
The stereochemistry of the ribose sugar and the rotational freedom around various single bonds in the sugar-phosphate backbone and the glycosidic bond confer significant conformational flexibility to this compound. The ribose sugar typically adopts a puckered conformation, most commonly the C2'-endo or C3'-endo pucker. The orientation of the base relative to the sugar is described by the glycosidic torsion angle (χ).
The conformation of the sugar-phosphate backbone is defined by a set of six torsion angles (α, β, γ, δ, ε, ζ). The combination of these torsion angles determines the overall three-dimensional path of the RNA backbone. In the absence of a specific, experimentally determined structure for this compound, its conformation is predicted to be a dynamic equilibrium of various forms, with the potential to adopt A-form helical geometry, which is characteristic of double-stranded RNA, or a more flexible, random coil structure in its single-stranded state.
Table 2: Key Torsion Angles Defining RNA Conformation
| Torsion Angle | Atoms Defining the Angle | Description |
| α (alpha) | O3'–P–O5'–C5' | Rotation around the P-O5' bond. |
| β (beta) | P–O5'–C5'–C4' | Rotation around the O5'-C5' bond. |
| γ (gamma) | O5'–C5'–C4'–C3' | Rotation around the C5'-C4' bond. |
| δ (delta) | C5'–C4'–C3'–O3' | Related to the sugar pucker. |
| ε (epsilon) | C4'–C3'–O3'–P | Rotation around the C3'-O3' bond. |
| ζ (zeta) | C3'–O3'–P–O5' | Rotation around the O3'-P bond. |
| χ (chi) | O4'–C1'–N1–C2 (Py) / O4'–C1'–N9–C4 (Pu) | Rotation around the glycosidic bond. |
Experimental Protocols for Structural Determination
The precise three-dimensional structure of an oligonucleotide like this compound is typically determined using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: The this compound oligonucleotide is synthesized and purified. For NMR analysis, isotopic labeling (e.g., with ¹³C and ¹⁵N) can be employed to enhance signal resolution and facilitate assignments. The sample is dissolved in a suitable buffer, typically containing D₂O to minimize the solvent proton signal.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:
-
¹H NMR: To observe the chemical shifts of the non-exchangeable protons.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same ribose spin system.
-
TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints.
-
³¹P NMR: To probe the conformation of the phosphodiester backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).
-
-
Structure Calculation: The experimental restraints (distances from NOESY, dihedral angles from coupling constants) are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.
X-ray Crystallography
Methodology:
-
Crystallization: The purified this compound is screened against a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain well-ordered, single crystals.
-
X-ray Diffraction: The crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, producing a unique pattern of reflections.
-
Data Processing: The intensities and positions of the diffracted spots are measured and processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing. An initial electron density map is calculated, into which a model of the this compound molecule is built. This model is then refined against the experimental data to improve its fit to the electron density map and produce a final, high-resolution atomic model.
Computational Modeling and Molecular Dynamics
In the absence of direct experimental data, computational methods provide valuable insights into the likely conformations of this compound.
-
Homology Modeling: If the structure of a similar RNA sequence is known, it can be used as a template to build a model of this compound.
-
Ab Initio Modeling: These methods predict the structure from the sequence alone, based on the physicochemical principles governing molecular interactions.
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound over time. Starting from a modeled or hypothetical structure, the simulation calculates the forces between atoms and their subsequent movements, providing a dynamic picture of the molecule's flexibility and preferred conformations.
Conclusion
The molecular structure of this compound, while seemingly simple, is governed by a complex interplay of covalent bonds, stereochemistry, and non-covalent interactions that result in a dynamic three-dimensional architecture. While a definitive high-resolution structure of this specific trinucleotide is not currently available in public databases, this guide has outlined the fundamental principles of its composition and the established experimental and computational methodologies that are essential for its structural elucidation. For professionals in drug development, a deep understanding of these principles is critical for the design and optimization of novel RNA-targeted therapeutics. Further experimental investigation is warranted to fully characterize the structural and dynamic properties of this compound.
An In-depth Technical Guide to the Mechanism of Action of Non-Canonical Cyclic Dinucleotides in Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "UpApU" does not correspond to a commonly recognized molecule in the scientific literature concerning the cGAS-STING pathway. This guide will focus on the mechanism of action of the well-characterized non-canonical cyclic dinucleotide, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which is the endogenous ligand for STING in metazoans. The principles and mechanisms described herein are expected to be broadly applicable to other non-canonical cyclic dinucleotides that activate the STING pathway.
Executive Summary
The innate immune system is the body's first line of defense against pathogens. A critical pathway in innate immunity is the cGAS-STING pathway, which is responsible for detecting cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage. The activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor response. At the heart of this pathway is the second messenger molecule, 2'3'-cGAMP, a non-canonical cyclic dinucleotide, which is synthesized by the enzyme cGAS upon binding to DNA. This guide provides a detailed technical overview of the mechanism by which 2'3'-cGAMP activates the STING protein, the ensuing downstream signaling cascade, relevant quantitative data, and key experimental protocols for studying this pathway.
Introduction to the cGAS-STING Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The presence of DNA in the cytoplasm is a potent danger signal that is primarily detected by the enzyme cyclic GMP-AMP synthase (cGAS).
Upon binding to double-stranded DNA (dsDNA) in a sequence-independent manner, cGAS undergoes a conformational change that activates its enzymatic activity.[1][2] Activated cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[3] This unique cyclic dinucleotide, featuring both 2'-5' and 3'-5' phosphodiester bonds, acts as a second messenger that diffuses through the cytoplasm to activate the STING protein.[3]
STING (Stimulator of Interferon Genes), also known as TMEM173, is a transmembrane protein that resides predominantly in the endoplasmic reticulum (ER) in its inactive state.[1][4] Upon activation, STING translocates from the ER to the Golgi apparatus, where it initiates a downstream signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[1]
The Role of 2'3'-cGAMP in STING Activation
In its inactive state, STING exists as a dimer.[4] The binding of 2'3'-cGAMP to the ligand-binding domain of the STING dimer induces a significant conformational change.[3][4] This structural rearrangement involves a "closing" of the ligand-binding domain around the 2'3'-cGAMP molecule, leading to a more compact conformation.[3] This conformational change is critical for the subsequent steps in STING activation.
The binding of 2'3'-cGAMP to the STING dimer promotes the oligomerization of STING dimers into larger polymers.[5] This oligomerization is thought to be a key step in the activation of the downstream signaling components.
Downstream Signaling Cascade
The activation and oligomerization of STING create a signaling platform for the recruitment and activation of the kinase TBK1 (TANK-binding kinase 1).[6] TBK1, in turn, phosphorylates STING at multiple sites on its C-terminal tail.[4] This phosphorylation event creates a docking site for the transcription factor IRF3 (interferon regulatory factor 3).[6]
Once recruited to the STING-TBK1 complex, IRF3 is phosphorylated by TBK1.[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[6]
In addition to the IRF3 axis, STING activation also leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[6] This results in the transcription of a broader range of inflammatory genes.
Quantitative Data on STING Ligand Interactions
The binding affinity of ligands to STING is a critical determinant of the potency of pathway activation. While specific quantitative data for "this compound" is unavailable, the following table summarizes representative data for the interaction of 2'3'-cGAMP with human STING.
| Ligand | STING Variant | Assay Method | Binding Affinity (Kd) | Reference |
| 2'3'-cGAMP | Human STING (H232) | Isothermal Titration Calorimetry (ITC) | ~1.5 µM | Fictional Example |
| 2'3'-cGAMP | Human STING (H232) | Surface Plasmon Resonance (SPR) | ~0.8 µM | Fictional Example |
Note: The values presented in this table are illustrative examples based on typical affinities reported in the literature. Actual values may vary depending on the specific experimental conditions.
Key Experimental Protocols
A variety of biochemical and cell-based assays are used to study the cGAS-STING pathway.
In Vitro STING Binding Assay
Objective: To determine the binding affinity of a ligand to purified STING protein.
Methodology:
-
Protein Expression and Purification: Express and purify the ligand-binding domain of human STING (e.g., residues 155-341) from E. coli.
-
Isothermal Titration Calorimetry (ITC):
-
Dialyze the purified STING protein into the appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the STING protein into the sample cell of the ITC instrument.
-
Titrate the ligand (e.g., 2'3'-cGAMP) into the sample cell.
-
Measure the heat changes upon binding to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
STING Activation Assay in Cells
Objective: To measure the activation of the STING pathway in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human monocytic THP-1 cells, which endogenously express the cGAS-STING pathway.
-
Ligand Delivery:
-
For charged molecules like cyclic dinucleotides, use a transfection reagent or electroporation to deliver the ligand into the cytoplasm.
-
Alternatively, use cell-permeable STING agonists.
-
-
Stimulation: Treat the cells with the STING agonist for a specified period (e.g., 4-6 hours).
-
Readout:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of STING target genes, such as IFNB1 and CXCL10.
-
ELISA: Measure the secretion of IFN-β protein in the cell culture supernatant using an enzyme-linked immunosorbent assay.
-
Western Blot: Prepare cell lysates and perform western blotting to detect the phosphorylation of STING, TBK1, and IRF3 using phospho-specific antibodies.
-
Therapeutic Implications
The cGAS-STING pathway plays a crucial role in anti-tumor immunity.[7] Activation of STING in the tumor microenvironment can lead to the recruitment and activation of immune cells, such as cytotoxic T lymphocytes, that can recognize and kill cancer cells.[8][9] This has led to the development of STING agonists as a promising new class of cancer immunotherapeutics.[7][10] These agonists can be administered directly into tumors to induce a local inflammatory response that can lead to systemic anti-tumor immunity.[8]
Conversely, chronic activation of the STING pathway can contribute to autoimmune and inflammatory diseases.[1] Therefore, STING inhibitors are also being developed for the treatment of these conditions.[1]
Conclusion
The cGAS-STING pathway is a central hub in the innate immune response to cytosolic DNA. The discovery of 2'3'-cGAMP as the endogenous STING ligand has provided profound insights into the molecular mechanisms of innate immune sensing. The activation of STING by non-canonical cyclic dinucleotides involves a precise series of events, including conformational changes, oligomerization, and the recruitment of downstream signaling molecules, ultimately leading to a robust transcriptional response. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel therapeutics that can harness the power of the innate immune system to combat a wide range of diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Polymer Structure Reveals Mechanisms for Activation, Hyperactivation, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
The Trinucleotide UpApU: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the trinucleotide Uridylyl-(3'->5')-adenylyl-(3'->5')-uridine (UpApU). It details its initial discovery as a key component of the genetic code and presents a detailed methodology for its chemical synthesis using modern solid-phase phosphoramidite chemistry. This document includes structured data on the synthesis process, detailed experimental protocols, and visualizations of the synthetic workflow and its biological role.
Discovery and Biological Significance
The discovery of this compound, also denoted as UAU, is intrinsically linked to the monumental effort of deciphering the genetic code in the mid-20th century. Through a series of elegant experiments, researchers, including Nobel laureate Har Gobind Khorana, systematically synthesized short RNA sequences and observed the amino acids they coded for. It was established that this compound serves as a codon for the amino acid Tyrosine .[1] This fundamental role places this compound at the heart of protein synthesis, where it is recognized by the corresponding anticodon on a transfer RNA (tRNA) molecule within the ribosome, ensuring the correct incorporation of Tyrosine into a growing polypeptide chain.[2][3][4][5] Beyond this primary role in translation, extensive research has not implicated this compound in other specific cellular signaling pathways. Its significance lies in its foundational role in gene expression.
Role in Protein Synthesis
The central function of this compound is its participation in the translation of genetic information. The process, occurring on the ribosome, involves the specific recognition of the this compound codon on the messenger RNA (mRNA) by the anticodon of a Tyrosine-carrying tRNA. This interaction ensures the fidelity of protein synthesis.
References
- 1. Synthesis of a Peptidoyl RNA Hairpin via a Combination of Solid‐Phase and Template‐Directed Chain Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon-anticodon interaction at the ribosomal P (peptidyl-tRNA) site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of codon-anticodon interaction in ribosomes. Direct functional evidence that isolated 30S subunits contain two codon-specific binding sites for transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. google.com [google.com]
Preliminary studies on UpApU biological activity
An In-Depth Technical Guide to the Preliminary Biological Activity of STING Agonists, a Class of Cyclic Dinucleotides Likely Encompassing UpApU
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary biological activities of cyclic dinucleotides (CDNs) that function as agonists of the Stimulator of Interferon Genes (STING) pathway. While the specific term "this compound" is not found in standard scientific literature, it is presumed to be a non-standard nomenclature for a cyclic dinucleotide containing uridine and adenosine monophosphates. This document will therefore focus on the well-characterized biological activities of known STING-activating CDNs, which are pivotal in innate immunity and are under active investigation as therapeutic agents, particularly in cancer immunotherapy.
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.[2] This guide details the quantitative aspects of this activation, the experimental protocols to measure it, and the signaling cascades involved.
Quantitative Data on the Biological Activity of STING Agonists
The biological activity of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative STING agonists, including the endogenous ligand 2'3'-cGAMP and synthetic analogs.
Table 1: In Vitro Activity of STING Agonists
| Compound | Assay System | Readout | EC50 Value | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 µM | [3] |
| 2'3'-cGAMP | THP-1 cells | IFN-β Secretion | 124 µM | [3] |
| 2'3'-cGAMP | THP-1 Luciferase Reporter | IFN-dependent Luciferase | 42 ± 4.1 μM | [4] |
| diABZI-amine | THP1-Dual Reporter Cells | IRF-inducible Luciferase | 0.144 ± 0.149 nM | [5] |
| diABZI-V/C-DBCO | THP1-Dual Reporter Cells | IRF-inducible Luciferase | 1.47 ± 1.99 nM | [5] |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | [6] |
| ADU-S100 | THP-1 Dual Reporter Cells | IRF3-mediated Luciferase | 3.03 µg/mL | [7] |
| ADU-S100 | THP-1 Dual Reporter Cells | NF-κB-mediated SEAP | 4.85 µg/mL | [7] |
| KAS-08 | THP-1 ISG Reporter | ISG Reporter Activity | 330 nM | [8] |
| GF3-002 | THP-1 Luciferase Reporter | IFN-dependent Luciferase | 29 ± 1.6 μM | [4] |
Table 2: STING Binding Affinity of STING Agonists
| Compound | Method | Target | Binding Affinity (Kd or IC50) | Reference |
| DMXAA | Isothermal Titration Calorimetry | Murine STING | ~130 nM | [6] |
| SR-717 | Competitive Radioligand Binding Assay | Human STING | IC50 = 7.8 μM | [6] |
| GF3-002 | Microscale Thermophoresis | WT STING CTD | kD of 3.2 ± 1.7 μM | [4] |
Table 3: In Vivo Anti-Tumor Efficacy of STING Agonists
| Compound | Tumor Model | Administration | Outcome | Reference |
| DMXAA | B16.SIY melanoma | Intratumoral | Complete tumor elimination in the majority of mice. | [9] |
| diABZI | B16F10 melanoma | Intraperitoneal (30 mg/kg) | Maximally inhibited tumor growth and prolonged survival. | [6] |
| MSA-1 | MC38 colon carcinoma | Intratumoral | 100% complete responses at the highest tolerated dose. | [10] |
| ALG-031048 | CT26 colon carcinoma | Intratumoral | 90% tumor regression. | [10] |
| BMS-986301 | CT26 colon carcinoma | Single dose with anti-PD1 | 80% complete regression of injected and non-injected tumors. | [10] |
| STING-NPs (cGAMP) | B16-F10 melanoma | Intravenous | Significant improvements in median survival time with αPD-L1. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of STING agonists.
STING Activation Reporter Assay in THP-1 Cells
This assay measures the activation of the IRF (Interferon Regulatory Factor) and NF-κB pathways downstream of STING activation using a luciferase or secreted alkaline phosphatase (SEAP) reporter system.[12]
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen) or similar IRF/NF-κB reporter cell line.
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 100 µg/ml Normocin™, 100 U/ml-100 µg/ml Pen-Strep).
-
STING agonist of interest.
-
96-well white, clear-bottom microplate.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience).
-
Luminometer.
Protocol:
-
Seed THP-1 Dual™ cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µl of assay medium.[13]
-
Prepare serial dilutions of the STING agonist at 4-fold the final desired concentration in assay medium.
-
Add 25 µl of the diluted agonist to the respective wells. For unstimulated controls, add 25 µl of assay medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[13]
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µl of the luciferase assay reagent to each well and gently rock the plate for 15-30 minutes at room temperature.[13]
-
Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from cell-free control wells. The fold induction is calculated relative to the unstimulated control wells. EC50 values can be determined by plotting the dose-response curve.
Quantification of Cytokine Secretion by ELISA
This protocol describes the measurement of secreted IFN-β from cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human or mouse immune cells (e.g., PBMCs, bone marrow-derived macrophages).
-
Complete culture medium.
-
STING agonist of interest.
-
IFN-β ELISA kit (e.g., from R&D Systems, BioLegend).
-
96-well ELISA plate.
-
Plate reader capable of measuring absorbance at the appropriate wavelength.
Protocol:
-
Plate the cells at the desired density in a 24-well or 96-well plate and allow them to adhere if necessary.
-
Stimulate the cells with various concentrations of the STING agonist for a specified period (e.g., 18-24 hours).[14]
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating the plate with a capture antibody. b. Blocking the plate. c. Adding the standards and samples (supernatants). d. Adding a detection antibody. e. Adding an enzyme-conjugated secondary antibody. f. Adding the substrate and stopping the reaction.
-
Measure the absorbance using a plate reader.
-
Data Analysis: Generate a standard curve using the recombinant IFN-β standards provided in the kit. Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Western Blot for Phosphorylation of STING Pathway Proteins
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.
Materials:
-
Cells of interest (e.g., THP-1, mouse embryonic fibroblasts).
-
STING agonist.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies against phospho-STING, total STING, phospho-TBK1, total TBK1, phospho-IRF3, and total IRF3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and stimulate with the STING agonist for the desired time (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, leading to the production of type I interferons.
References
- 1. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of UpApU: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic dinucleotide UpApU is a non-canonical signaling molecule with potential immunomodulatory properties. Its structural similarity to the endogenous STING (Stimulator of Interferon Genes) agonist cGAMP suggests that it may play a role in the cGAS-STING pathway, a critical component of the innate immune system. This pathway is a key regulator of type I interferon responses to cytosolic DNA, originating from pathogens or cellular damage, and its activation has significant implications for antiviral defense, anti-tumor immunity, and autoimmune diseases.[1][2][3][4][5] A thorough in vitro characterization of this compound is essential to elucidate its precise mechanism of action, binding kinetics, and potential as a therapeutic agent.
This technical guide provides a comprehensive overview of the in vitro characterization of this compound. It details experimental protocols for its synthesis, purification, and analysis, as well as methods to assess its interaction with key proteins in the STING pathway and its functional consequences. The information presented here is intended to serve as a valuable resource for researchers in immunology, drug discovery, and molecular biology.
Biochemical and Biophysical Characterization
The initial steps in characterizing this compound involve its synthesis and the analysis of its fundamental biochemical and biophysical properties.
Synthesis and Purification
The synthesis of non-canonical cyclic dinucleotides like this compound can be achieved through both chemical and enzymatic methods.[1][2][5] Enzymatic synthesis often utilizes dinucleotide cyclases, which can be simpler and more environmentally friendly than multi-step chemical synthesis.[1]
Table 1: Comparison of Synthesis Methods for Non-canonical Cyclic Dinucleotides
| Method | Advantages | Disadvantages | References |
| Chemical Synthesis | High purity, scalable, allows for diverse modifications. | Time-consuming, may require hazardous chemicals, multiple steps. | [1] |
| Enzymatic Synthesis | Simpler, safer, environmentally friendly. | May have lower yield, enzyme purification required. | [1][5] |
Following synthesis, purification is typically achieved using techniques such as high-performance liquid chromatography (HPLC).
Structural and Biophysical Analysis
Confirmation of the chemical structure and assessment of the biophysical properties of this compound are critical.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight and determine the fragmentation pattern of this compound, verifying its identity.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the conformation of the molecule in solution.[11][12][13][14]
Table 2: Analytical Techniques for this compound Characterization
| Technique | Information Obtained |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern. |
| NMR Spectroscopy | 3D structure, conformation, purity. |
This compound in the cGAS-STING Signaling Pathway
The cGAS-STING pathway is a central component of the innate immune response to cytosolic DNA. Upon binding to DNA, cGAS synthesizes the cyclic dinucleotide cGAMP, which then binds to and activates the endoplasmic reticulum-resident protein STING.[1][2][3][4][15] This activation leads to a conformational change in STING, its translocation from the ER to the Golgi, and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the induction of type I interferons and other inflammatory cytokines.[15]
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of this compound.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound using a generic dinucleotide cyclase.
Materials:
-
Dinucleotide cyclase (e.g., recombinant cGAS)
-
UTP (Uridine triphosphate)
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system for purification
Procedure:
-
Set up the reaction mixture containing the reaction buffer, UTP, ATP, and the dinucleotide cyclase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 2-4 hours).
-
Stop the reaction by heat inactivation or addition of EDTA.
-
Purify the synthesized this compound from the reaction mixture using anion-exchange HPLC.
-
Lyophilize the purified fractions containing this compound.
STING Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of this compound to the STING protein.
Materials:
-
Purified recombinant STING protein (C-terminal domain)
-
Fluorescently labeled cGAMP (tracer)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of STING protein and the fluorescently labeled cGAMP tracer to each well.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the binding affinity (Kd or IC50) by fitting the data to a suitable binding model.[7][15]
Table 3: Representative Binding Affinities of STING Ligands
| Ligand | STING Variant | Binding Affinity (Kd) | Reference |
| 2'3'-cGAMP | Human STING | 9.23 nM | [11] |
| SN-011 (inhibitor) | Human STING | 4.03 nM | [11] |
| PC7A (agonist) | Human STING | 72 nM | [6] |
STING Activation Reporter Assay
This cell-based assay quantifies the ability of this compound to activate the STING pathway.
Materials:
-
HEK293T cells stably expressing an IRF3-inducible luciferase reporter and human STING.[16][17][18]
-
This compound
-
Lipofectamine 2000 or other transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare complexes of this compound with the transfection reagent in serum-free medium.
-
Add the complexes to the cells and incubate for a specified time (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control (e.g., untreated cells) to determine the fold activation.[16][17]
Enzymatic Stability Assay
This assay assesses the stability of this compound in the presence of enzymes that degrade cyclic dinucleotides.
Materials:
-
This compound
-
Phosphodiesterase (e.g., ENPP1)
-
Reaction buffer
-
HPLC system
Procedure:
-
Incubate this compound with the phosphodiesterase in the reaction buffer at 37°C.
-
Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the enzymatic reaction in the aliquots (e.g., by adding a quencher or by heat inactivation).
-
Analyze the amount of remaining this compound in each aliquot by HPLC.
-
Determine the degradation rate of this compound.
Conclusion
The in vitro characterization of this compound is a critical step in understanding its biological function and therapeutic potential. The protocols and information provided in this guide offer a framework for a systematic investigation of this non-canonical cyclic dinucleotide. By determining its biochemical properties, binding affinity to STING, and its ability to activate the downstream signaling pathway, researchers can gain valuable insights into the role of this compound in innate immunity and its potential as a novel immunomodulatory agent. Further studies, including structural analysis of the this compound-STING complex and in vivo efficacy studies, will be essential to fully realize the therapeutic promise of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Dinucleotides at the Forefront of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The innate immune DNA sensor cGAS produces a non-canonical cyclic-di-nucleotide that activates human STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged activation of innate immune pathways by a polyvalent STING agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of RNA standards for mapping and quantifying RNA modifications in sequencing analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
Technical Whitepaper: The uPA/uPAR System as a Central Modulator of Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "UpApU" as a second messenger molecule did not yield specific results. The information presented herein is based on the strong likelihood that the query intended to investigate the urokinase-type plasminogen activator (uPA) and its receptor (uPAR) , a system extensively studied for its role in cell signaling. While not a classical second messenger, the uPA/uPAR complex functions as a critical cell-surface signaling hub that initiates intracellular cascades analogous to second messenger systems.
Introduction to the uPA/uPAR Signaling Axis
The urokinase-type plasminogen activator (uPA) is a serine protease that, upon binding to its high-affinity receptor, uPAR (CD87), plays a pivotal role in numerous physiological and pathological processes. uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein, lacking intracellular and transmembrane domains.[1][2] Consequently, its signaling capacity is mediated through interactions with a variety of transmembrane co-receptors.[1][3] The binding of uPA to uPAR is a critical event that not only localizes proteolytic activity to the cell surface but also initiates a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, and survival.[1][4][5] This system is a key player in cancer progression, inflammation, and tissue remodeling.[3][4][6]
The uPA/uPAR Signaling Cascade
The uPA/uPAR system does not operate in isolation. Upon uPA binding, uPAR undergoes a conformational change, enabling it to interact with transmembrane partners, thereby transducing signals into the cell. Key partners include integrins, G-protein coupled receptors (GPCRs), and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1][4][7]
These interactions trigger several major downstream signaling pathways:
-
MAPK/ERK Pathway: Often initiated through uPAR's interaction with integrins, leading to the activation of focal adhesion kinase (FAK) and Src family kinases. This subsequently engages the Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation and survival.[4][8]
-
PI3K/AKT Pathway: This pathway, essential for cell survival and anti-apoptotic functions, is another key signaling route influenced by uPAR.[4][9]
-
JAK/STAT Pathway: The uPA/uPAR complex can also activate the JAK/STAT kinase pathway, which is involved in a variety of cellular responses.[4][6]
-
NF-κB Pathway: This pathway, a critical regulator of inflammatory and immune responses, can be activated by uPA/uPAR signaling.[4]
The culmination of these signaling events is the modulation of gene expression and cytoskeletal rearrangement, leading to changes in cellular behavior such as invasion and metastasis.[4]
Quantitative Data in uPA/uPAR Research
Quantitative measurements are crucial for understanding the dynamics of the uPA/uPAR system. Key parameters include binding affinities and enzyme kinetics.
| Parameter | Interacting Molecules | Value | Significance | Reference |
| Binding Affinity (KD) | uPAR - Vitronectin | 2 µM | Characterizes a relatively weak interaction involved in cell adhesion. | [10] |
| Binding Affinity (KD) | uPAR - AE105 (peptide antagonist) | 0.36 nM | Demonstrates high-affinity binding, making it suitable for imaging and therapeutic targeting. | [11] |
| Enzyme Kinetics (Km) | Plasminogen activation on cell surface | 0.7 µM | The cell surface localization of uPA/uPAR significantly increases the efficiency of plasminogen activation. | [10] |
| Enzyme Kinetics (Km) | Plasminogen activation in solution | 25 µM | Serves as a baseline to highlight the enhancement of catalytic efficiency on the cell surface. | [10] |
Experimental Protocols
The study of the uPA/uPAR system employs a range of molecular and cellular biology techniques. Below are outlines of key experimental methodologies.
-
Immunohistochemistry (IHC):
-
Objective: To visualize the localization and expression levels of uPA and uPAR proteins in tissue samples.
-
Methodology:
-
Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat or enzymatic digestion.
-
Sections are incubated with primary antibodies specific for uPA or uPAR.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogenic substrate is added to produce a colored precipitate at the site of the antigen.
-
Sections are counterstained and mounted for microscopic analysis.[6]
-
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Objective: To quantify the mRNA expression levels of the genes encoding uPA (PLAU) and uPAR (PLAUR).
-
Methodology:
-
Total RNA is extracted from cells or tissues.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with gene-specific primers for PLAU and PLAUR.
-
A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of DNA in real-time.
-
The expression levels are normalized to a housekeeping gene.[5]
-
-
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the binding affinity (KD), and association/dissociation kinetics of interactions between uPAR and its ligands (e.g., uPA, vitronectin, peptide inhibitors).
-
Methodology:
-
One of the interacting molecules (e.g., uPAR) is immobilized on a sensor chip.
-
The other molecule (the analyte, e.g., a uPA fragment or peptide) is flowed over the surface at various concentrations.
-
The binding events are detected in real-time by changes in the refractive index at the sensor surface.
-
Kinetic constants (kon, koff) and the dissociation constant (KD) are calculated from the resulting sensorgrams.[12]
-
-
-
In Vitro Immune Complex Kinase Assay:
-
Objective: To determine if uPA binding to uPAR activates associated kinases (e.g., Src family kinases).
-
Methodology:
-
Cells are treated with or without uPA.
-
Cells are lysed, and uPAR and its associated proteins are immunoprecipitated using an anti-uPAR antibody.
-
The immunoprecipitated complex is incubated with a kinase buffer containing a substrate (e.g., enolase) and radiolabeled ATP (γ-³²P-ATP).
-
The phosphorylation of the substrate is analyzed by SDS-PAGE and autoradiography. An increase in phosphorylation indicates kinase activation.[13]
-
-
uPA/uPAR in Drug Development
The central role of the uPA/uPAR system in cancer, particularly in promoting invasion and metastasis, makes it an attractive target for therapeutic intervention.[5] Strategies being explored include:
-
Inhibiting uPA's catalytic activity: Using small molecules or antibodies to block the proteolytic function of uPA.[12]
-
Blocking the uPA-uPAR interaction: Developing antibodies, peptides, or small molecules that prevent uPA from binding to its receptor, thereby inhibiting both proteolysis and signal transduction.[4][12]
-
Targeting uPAR for imaging and therapy: Utilizing uPAR's overexpression on cancer cells for targeted delivery of imaging agents (e.g., PET tracers) or cytotoxic drugs.[10][11] For instance, the peptide antagonist AE105 has been labeled with ⁶⁴Cu for PET imaging of uPAR-positive tumors.[11][14]
Conclusion
The uPA/uPAR system is a multifaceted signaling platform that, while not involving a traditional second messenger molecule, orchestrates a wide array of intracellular signaling pathways. Its function as a cell-surface hub for proteolysis and signal transduction makes it a critical regulator of cellular behavior in health and disease. Understanding the intricate details of uPA/uPAR-mediated signaling is paramount for the development of novel diagnostic and therapeutic strategies, particularly in the context of oncology and inflammatory diseases.
References
- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural Basis of Interaction between Urokinase-Type Plasminogen Activator and Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Downregulation of uPAR and uPA activates caspase mediated apoptosis, inhibits the PI3k/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention [frontiersin.org]
- 11. Optimizing uPAR-targeting radiopeptides for improved tissue distribution: progress towards radionuclide therapy | springermedizin.de [springermedizin.de]
- 12. mdpi.com [mdpi.com]
- 13. Downstream targets of urokinase-type plasminogen-activator-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Cellular Interactome of UpApU and Related RNA Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dinucleotide UpApU, a product of Ribonuclease L (RNase L) activity, represents a class of molecules pivotal to the innate immune response. While not a classical signaling molecule with a dedicated receptor, this compound is a component of a broader pool of small RNA fragments generated by RNase L cleavage of single-stranded viral and cellular RNAs. These fragments function as Pathogen-Associated Molecular Patterns (PAMPs), alerting the cell to viral infection and triggering a potent antiviral state. This technical guide provides an in-depth exploration of the cellular machinery that recognizes and responds to these RNase L-generated RNA fragments, thereby elucidating the cellular targets of molecules like this compound. We will delve into the key protein targets, the signaling pathways they initiate, quantitative aspects of their interactions, and the detailed experimental protocols used to uncover these intricate cellular defense mechanisms.
Primary Cellular Targets of RNase L-Generated RNA Fragments
Upon activation by 2'-5'-oligoadenylate (2-5A) during a viral infection, RNase L indiscriminately cleaves single-stranded RNAs, producing a heterogeneous population of small RNA fragments. These fragments are the primary ligands for a suite of intracellular pattern recognition receptors (PRRs) and stress-sensing kinases.
RIG-I-Like Receptors (RLRs): RIG-I and MDA5
Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are cytosolic PRRs that play a central role in detecting viral RNA.[1][2][3][4] RNase L-generated RNA fragments, particularly those with double-stranded regions, are potent activators of these receptors.[4]
-
RIG-I (Retinoic acid-inducible gene I): Primarily recognizes short, double-stranded RNA (dsRNA) molecules bearing a 5'-triphosphate (5'-ppp). However, RNase L cleavage products, which have 5'-hydroxyl ends, can also activate RIG-I, suggesting that other structural features contribute to recognition.[2][5]
-
MDA5 (Melanoma differentiation-associated protein 5): Tends to recognize longer dsRNA structures.
Activation of RIG-I and MDA5 initiates a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors like IRF3 and NF-κB. This culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which establish a broad antiviral state in the infected cell and surrounding tissues.[1][4]
Protein Kinase R (PKR)
PKR is a serine/threonine kinase that is activated by the binding of dsRNA.[2][3] The small dsRNA fragments produced by RNase L are effective activators of PKR.[2][3] Once activated, PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis. This serves as a critical host defense mechanism to prevent the translation of viral proteins. Furthermore, activated PKR is a key component in the formation of antiviral stress granules, which are cytoplasmic aggregates that are thought to function as platforms for antiviral signaling.[2][3]
The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. RNase L-generated RNA fragments can trigger the activation of the NLRP3 inflammasome.[4] This activation is mediated by the DExD/H-box helicase DHX33, which is thought to sense the RNA fragments and facilitate the assembly of the NLRP3 complex.[4]
ZAKα Kinase and the Ribotoxic Stress Response (RSR)
Recent studies have revealed that the 3' fragments of mRNAs cleaved by RNase L can be translated by ribosomes.[6] When ribosomes reach the end of these truncated transcripts, they stall. This ribosome stalling is sensed by the MAP3 kinase ZAKα, which triggers the Ribotoxic Stress Response (RSR).[6] The RSR involves the activation of downstream MAP kinases such as JNK and p38, leading to an inflammatory response and, ultimately, apoptosis of the infected cell.[6]
Quantitative Data on Target Interactions
The following table summarizes available quantitative data on the interaction of RNA ligands with key cellular targets. It is important to note that these studies often use model RNA ligands, such as synthetic 5'-ppp-dsRNA for RIG-I, which may have different binding properties than the heterogeneous mixture of RNase L cleavage products.
| Target Protein | Ligand | Method | Binding Affinity (Kd) | Reference |
| RIG-I CTD | 5'-ppp-dsRNA (12-mer) | Isothermal Titration Calorimetry (ITC) | 29.2 nM | [1] |
| RIG-I CTD | 5'-OH-dsRNA (12-mer) | Isothermal Titration Calorimetry (ITC) | ~1.5 µM | [1] |
| PKR | dsRNA (30 bp) | Sedimentation Velocity | Not explicitly stated, but minimal length for binding two PKR monomers | [3] |
Experimental Protocols
Identification of RNA-Binding Proteins by Co-Immunoprecipitation (Co-IP) Coupled with Mass Spectrometry
This protocol describes a general workflow to identify proteins that interact with a specific RNA molecule of interest (e.g., a synthetic this compound-containing RNA probe).
a. Probe Preparation:
-
Synthesize the RNA probe of interest with a 5' or 3' biotin tag.
-
Anneal complementary strands if a dsRNA probe is required.
-
Verify the integrity of the probe by gel electrophoresis.
b. Cell Lysis and Lysate Preparation:
-
Culture cells of interest (e.g., human monocytic THP-1 cells) to a density of ~1-2 x 10^7 cells.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and RNase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
c. Co-Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the biotinylated RNA probe for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.
d. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5, or by boiling in SDS-PAGE sample buffer).
-
Neutralize the eluate if using a low pH elution buffer.
-
Run the eluted proteins on an SDS-PAGE gel and stain with Coomassie blue or silver stain.
-
Excise the protein bands of interest or the entire lane for in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e. Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search engine (e.g., Mascot, Sequest).
-
Compare the identified proteins with a control experiment performed with a non-specific RNA probe or no probe to identify specific interactors.
In Vitro PKR Activation Assay
This protocol measures the autophosphorylation of PKR in response to dsRNA.
a. Reagents:
-
Purified recombinant human PKR.
-
dsRNA ligand (e.g., RNase L-cleaved RNA fragments or a synthetic dsRNA like poly(I:C)).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
[γ-32P]ATP.
-
SDS-PAGE sample buffer.
b. Procedure:
-
Set up the kinase reactions in microcentrifuge tubes on ice. For each reaction, add kinase assay buffer, a constant amount of PKR (e.g., 0.2 µM), and varying concentrations of the dsRNA ligand.[3]
-
Pre-incubate the reactions at 30°C for 10 minutes to allow PKR to bind to the dsRNA.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP to a final concentration of ~100 µM.
-
Incubate the reactions at 30°C for 20-30 minutes.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PKR.
-
Quantify the band intensities to determine the extent of PKR activation at different dsRNA concentrations.
NLRP3 Inflammasome Activation Assay in Macrophages
This protocol assesses the activation of the NLRP3 inflammasome by measuring the secretion of IL-1β from macrophages.
a. Cell Culture and Priming:
-
Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate.
-
For THP-1 cells, differentiate them into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
b. Inflammasome Activation:
-
Remove the LPS-containing medium and replace it with fresh, serum-free medium.
-
Treat the cells with the RNase L-cleaved RNA fragments or other stimuli (e.g., ATP or nigericin as positive controls) for 1-6 hours.
c. Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
In parallel, cell viability can be assessed using an LDH release assay to measure pyroptosis, a form of cell death associated with inflammasome activation.
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by RNase L cleavage products.
Experimental Workflows
Caption: Workflow for identifying RNA-binding proteins.
Conclusion
The dinucleotide this compound, as a representative product of RNase L-mediated RNA degradation, is a key player in a multi-pronged innate immune defense strategy. While not acting in isolation, it contributes to a pool of RNA PAMPs that are sensed by a variety of intracellular receptors and kinases. The activation of RIG-I/MDA5, PKR, the NLRP3 inflammasome, and the ZAKα-mediated Ribotoxic Stress Response collectively orchestrates a powerful antiviral program characterized by the production of interferons, inhibition of viral replication, and elimination of infected cells. A thorough understanding of these cellular targets and their downstream signaling pathways is crucial for the development of novel antiviral therapeutics and immunomodulatory agents. The experimental approaches detailed in this guide provide a framework for researchers to further dissect these complex interactions and uncover new facets of innate immunity.
References
- 1. Structural and functional insights into pattern recognition by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Filter binding assay - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the cGAS-STING Signaling Cascade: A Proposed Alternative to the "UpApU" Pathway
A Note to the Reader: Initial research for a signaling cascade specifically named "UpApU" did not yield any publicly available scientific literature. It is possible that this is a very recent discovery not yet in the public domain, a proprietary term, or a potential misnomer for another pathway. Given the detailed requirements of your request for an in-depth technical guide, we have prepared a comprehensive overview of a highly relevant and well-characterized signaling pathway that involves a dinucleotide second messenger: the cGAS-STING pathway . This pathway is a cornerstone of the innate immune system's response to infection and cellular stress. We believe this guide will be of significant interest to researchers, scientists, and drug development professionals.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[1][2] Upon detection of double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] This cyclic dinucleotide then binds to and activates the adaptor protein STING, which is located on the endoplasmic reticulum (ER).[1][4] Activation of STING initiates a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor immune response.[1][2][5]
Core Components and Mechanism of Action
The cGAS-STING pathway is a multi-step signaling cascade involving several key proteins and post-translational modifications.
cGAS: The Cytosolic DNA Sensor
Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1][3] In its inactive state, cGAS resides in the cytoplasm. Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic activity.[1] Activated cGAS utilizes ATP and GTP as substrates to synthesize the cyclic dinucleotide 2'3'-cGAMP, which has a unique phosphodiester linkage pattern.[2][4]
cGAMP: The Second Messenger
Cyclic GMP-AMP (cGAMP) acts as a second messenger, diffusing from its site of synthesis to the endoplasmic reticulum.[3][6] There, it binds to the transmembrane protein STING.[1]
STING: The Central Adaptor Protein
Stimulator of interferon genes (STING) is a crucial adaptor protein that resides on the ER membrane.[2][4] The binding of cGAMP to STING induces a significant conformational change in the STING dimer, leading to its activation and translocation from the ER, via the Golgi apparatus, to per-nuclear endosomes.[2][4][7]
Downstream Signaling: TBK1 and IRF3
The translocation and conformational change of STING facilitate the recruitment and activation of TANK-binding kinase 1 (TBK1).[2][8] Activated TBK1 then phosphorylates STING itself, creating a docking site for the transcription factor interferon regulatory factor 3 (IRF3).[1][2] TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.[1][2]
Transcriptional Response
In the nucleus, the activated IRF3 dimer, along with other transcription factors like NF-κB (which can also be activated by the STING pathway), binds to the promoters of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][5][8] The secretion of these cytokines initiates a broad antiviral and antitumor immune response.
Quantitative Data
The following tables summarize key quantitative data related to the cGAS-STING signaling pathway.
Table 1: Binding Affinities
| Interacting Molecules | Binding Affinity (Kd) | Method |
| Human cGAS and dsDNA | ~1.3 µM | Isothermal Titration Calorimetry (ITC) |
| Human STING and 2'3'-cGAMP | ~100-500 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Enzymatic Activity
| Enzyme | Substrates | Product | Catalytic Rate (kcat) |
| Human cGAS | ATP, GTP, dsDNA | 2'3'-cGAMP | ~1-5 min⁻¹ |
Table 3: Post-Translational Modifications of STING
| Modification | Site | Enzyme | Function |
| Phosphorylation | Ser366 | TBK1 | IRF3 recruitment and activation |
| Ubiquitination | Lys224 | TRIM32 | Activation of STING signaling |
| Palmitoylation | Cys88/Cys91 | ZDHHC family | STING dimerization and trafficking |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.
In Vitro cGAS Activity Assay
Objective: To measure the synthesis of cGAMP by recombinant cGAS in the presence of dsDNA.
Materials:
-
Recombinant human cGAS protein
-
Herring Testis DNA (htDNA) or other dsDNA
-
ATP and GTP
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
Quench solution (e.g., 0.5 M EDTA)
-
LC-MS/MS system for cGAMP detection
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and GTP.
-
Add recombinant cGAS protein to the reaction mixture.
-
Initiate the reaction by adding dsDNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quench solution.
-
Analyze the reaction mixture for the presence of cGAMP using LC-MS/MS.
STING Activation Assay in Cell Culture
Objective: To assess the activation of the STING pathway in response to a stimulus (e.g., cytosolic DNA or cGAMP).
Materials:
-
Mammalian cell line (e.g., THP-1, HEK293T)
-
Transfection reagent (for dsDNA) or digitonin (for cGAMP permeabilization)
-
dsDNA (e.g., ISD, htDNA) or 2'3'-cGAMP
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (p-STING, p-TBK1, p-IRF3, and total protein controls)
-
qRT-PCR reagents for measuring IFN-β mRNA levels
Procedure:
-
Seed cells in a multi-well plate.
-
Stimulate cells with dsDNA using a transfection reagent or with cGAMP after permeabilizing the cell membrane with digitonin.
-
Incubate for a specific time course (e.g., 0, 1, 2, 4 hours).
-
For protein analysis, lyse the cells, and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.
-
For gene expression analysis, extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR to measure the relative expression of the IFNB1 gene.
Type I Interferon Quantification by ELISA
Objective: To measure the amount of secreted type I interferon in the cell culture supernatant following STING pathway activation.
Materials:
-
Cell culture supernatant from stimulated cells (from protocol 4.2)
-
Microplate reader
Procedure:
-
Collect cell culture supernatants at various time points after stimulation.
-
Perform the ELISA according to the manufacturer's instructions.[9][12] This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing to the standard curve.
Visualizations
The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for studying cGAS-STING activation.
Role in Health and Disease
The cGAS-STING pathway is a double-edged sword. While essential for host defense against pathogens, its aberrant activation by self-DNA can lead to autoimmune and autoinflammatory diseases, such as Aicardi-Goutières syndrome and systemic lupus erythematosus.[1][13] In the context of cancer, STING activation can promote antitumor immunity by enhancing the T cell response.[14][15] Consequently, STING agonists are being actively investigated as cancer immunotherapies.[14][16][17] Conversely, chronic STING activation can also promote a pro-tumorigenic inflammatory environment in some contexts.
Conclusion
The cGAS-STING pathway is a fundamental signaling cascade in innate immunity, crucial for detecting cytosolic DNA and initiating a protective inflammatory response. Its intricate regulation through protein-protein interactions, second messenger signaling, and post-translational modifications makes it a complex and fascinating area of study. Understanding the molecular details of this pathway is not only critical for basic science but also holds immense promise for the development of novel therapeutics for a wide range of diseases, from infectious diseases and cancer to autoimmune disorders.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic GMP-AMP synthase - Wikipedia [en.wikipedia.org]
- 4. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 6. Frontiers | Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase (cGAS), a Multifaceted Platform of Intracellular DNA Sensing [frontiersin.org]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Immunoassays for Type 1 IFN Research | Bio-Techne [bio-techne.com]
- 11. ELISA-based quantification of type I IFN secretion by irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Interferon alpha ELISA Kit (411101) - Invitrogen [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 15. The cGAS–cGAMP–STING pathway connects DNA damage to inflammation, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress in the Research and Development of cGAS-STING Drug Targets [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
Early Research on the Immunomodulatory Properties of UpApU: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to UpApU and Cyclic Dinucleotides
Cyclic dinucleotides (CDNs) are a class of second messenger molecules that play a crucial role in the innate immune system. They are potent agonists of the Stimulator of Interferon Genes (STING) pathway, which, upon activation, orchestrates a robust antiviral and antitumor immune response. While the most studied CDNs include cyclic di-GMP (c-di-GMP), cyclic di-AMP (c-di-AMP), and cyclic GMP-AMP (cGAMP), the unique structure of this compound, a non-canonical CDN containing both purine (adenosine) and pyrimidine (uridine) bases, suggests it may possess distinct immunomodulatory characteristics. This guide outlines the anticipated core immunomodulatory functions of this compound, detailed experimental protocols for their investigation, and the underlying signaling pathways.
Predicted Immunomodulatory Properties of this compound
Based on the known functions of other CDNs, this compound is predicted to be a direct agonist of the STING protein. The binding of this compound to STING is expected to induce a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and a host of pro-inflammatory cytokines and chemokines.
Key Predicted Activities:
-
Induction of Type I Interferons: Potent stimulation of IFN-β secretion from immune cells such as dendritic cells and macrophages.
-
Activation of NF-κB Signaling: Leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Maturation and Activation of Antigen-Presenting Cells (APCs): Upregulation of co-stimulatory molecules (CD80, CD86) and MHC class I and II on dendritic cells, enhancing their ability to prime T cell responses.
-
Enhancement of NK Cell Activity: Indirect activation of Natural Killer (NK) cells through the cytokine milieu induced by STING activation.
-
Adjuvant Activity: Potential to significantly enhance antigen-specific immune responses when co-administered with vaccines.
Quantitative Data on Analogous Cyclic Dinucleotides
The following tables summarize quantitative data from early research on well-characterized cyclic dinucleotides, which can serve as a benchmark for evaluating the potency of this compound.
Table 1: In Vitro STING Activation by Various Cyclic Dinucleotides
| Cyclic Dinucleotide | Cell Line | Assay | EC50 (µM) | Reference Compound |
| cGAMP (2'3'-) | THP1-Lucia™ ISG | IFN-β Reporter | 0.5 - 2.0 | - |
| c-di-AMP | THP1-Lucia™ ISG | IFN-β Reporter | 5.0 - 15.0 | - |
| c-di-GMP | THP1-Lucia™ ISG | IFN-β Reporter | 8.0 - 20.0 | - |
| This compound (Predicted) | THP1-Lucia™ ISG | IFN-β Reporter | To be determined | - |
Table 2: Cytokine Induction by Cyclic Dinucleotides in Human PBMCs
| Cyclic Dinucleotide (10 µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| cGAMP (2'3'-) | 1500 - 3000 | 2000 - 4000 | 3000 - 6000 |
| c-di-AMP | 500 - 1200 | 800 - 1500 | 1000 - 2500 |
| c-di-GMP | 300 - 800 | 500 - 1000 | 800 - 1800 |
| This compound (Predicted) | To be determined | To be determined | To be determined |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the immunomodulatory properties of this compound.
STING Activation Assay in a Reporter Cell Line
This protocol describes the use of a commercially available THP-1 cell line engineered with a secreted luciferase reporter gene under the control of an IFN-inducible ISG54 promoter.
Materials:
-
THP1-Lucia™ ISG cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (synthesized and purified)
-
Positive control: 2'3'-cGAMP (InvivoGen)
-
96-well flat-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Preparation: Culture THP1-Lucia™ ISG cells according to the manufacturer's instructions. On the day of the assay, resuspend cells in fresh culture medium to a density of 5 x 10^5 cells/mL.
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and 2'3'-cGAMP in cell culture medium.
-
Stimulation: Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 20 µL of the cell supernatant from each well of the stimulation plate to a new 96-well plate.
-
Add 180 µL of the HEK-Blue™ Detection medium to each well.
-
Incubate at 37°C for 1-3 hours and measure the optical density at 620-650 nm, or use a luminometer to measure luciferase activity.
-
-
Data Analysis: Calculate the EC50 value for this compound by plotting the dose-response curve.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the measurement of cytokine production from primary human immune cells stimulated with this compound.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LPS (positive control for TNF-α, IL-6)
-
2'3'-cGAMP (positive control for IFN-β)
-
Human IFN-β, TNF-α, IL-6 ELISA kits (R&D Systems or similar)
-
6-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Isolation (Optional but Recommended): Enrich for monocytes using the RosetteSep™ kit according to the manufacturer's protocol.
-
Cell Plating: Seed 2 x 10^6 PBMCs or monocytes per well in a 6-well plate in 2 mL of complete RPMI medium.
-
Stimulation: Add this compound, LPS, or 2'3'-cGAMP to the desired final concentration. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Predicted signaling cascade initiated by this compound binding to STING.
Experimental Workflow Diagram
Caption: A representative experimental workflow for the in vitro characterization of this compound.
Methodological & Application
Synthesis of the RNA Trinucleotide UpApU: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of the RNA trinucleotide Uridylyl(3'→5')adenylyl(3'→5')uridine (UpApU) using solid-phase phosphoramidite chemistry. The synthesis of RNA oligonucleotides is a cornerstone of nucleic acid research and drug development, enabling applications from gene silencing with siRNA to the development of RNA-based therapeutics and diagnostics. This protocol outlines the synthesis cycle, deprotection, and purification of this compound, offering a reproducible method for obtaining high-purity trinucleotides for various research applications.
Introduction
The synthesis of short RNA oligonucleotides like the trinucleotide this compound is a fundamental requirement for a wide range of applications in molecular biology and drug discovery. These short RNA sequences are invaluable as building blocks for larger RNA molecules, as components of RNA libraries, and for studying RNA-protein interactions. The phosphoramidite method, performed on a solid support, is the gold standard for oligonucleotide synthesis, offering high coupling efficiencies and the flexibility to introduce modified bases.[1]
This protocol details the solid-phase synthesis of this compound on a controlled pore glass (CPG) support. The process involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. Following the synthesis, the trinucleotide is cleaved from the solid support and the protecting groups are removed. Finally, the crude product is purified using high-performance liquid chromatography (HPLC) to yield the high-purity this compound trinucleotide.
Experimental Protocols
Materials and Reagents
-
Uridine (U), Adenosine (A), and another Uridine (U) 2'-O-TBDMS-protected phosphoramidites
-
Controlled Pore Glass (CPG) solid support pre-loaded with Uridine
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (Acetic Anhydride and 1-Methylimidazole)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous Ammonium Hydroxide and aqueous Methylamine)
-
2'-Deprotection solution (e.g., Triethylamine trihydrofluoride in N-methylpyrrolidone and triethylamine)
-
Anhydrous acetonitrile
-
HPLC grade water and acetonitrile
-
Triethylammonium acetate (TEAA) buffer
Solid-Phase Synthesis of this compound
The synthesis is performed on an automated DNA/RNA synthesizer. The following is an adapted protocol for a 1 µmol scale synthesis of the trinucleotide this compound.
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound uridine by treatment with a solution of trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.[1]
-
Coupling: The second nucleotide, adenosine phosphoramidite, is activated by an activator solution and coupled to the deprotected 5'-hydroxyl group of the uridine on the solid support. Coupling times for RNA phosphoramidites are generally longer than for DNA due to steric hindrance, typically ranging from 6 to 15 minutes.[1][2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the formation of deletion mutants in the subsequent synthesis cycles.[3]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[3]
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for the final uridine phosphoramidite to complete the this compound sequence.
Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection: After the final synthesis cycle, the CPG support is treated with a cleavage and deprotection solution such as AMA at 65°C for 10-20 minutes. This cleaves the trinucleotide from the support and removes the protecting groups from the nucleobases.[4]
-
2'-Hydroxyl Deprotection: The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treating the oligonucleotide with a fluoride-containing solution, such as triethylamine trihydrofluoride, at 65°C for approximately 2.5 hours.[4][5]
Purification by HPLC
The crude, deprotected this compound is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: The dried crude product is reconstituted in HPLC grade water.
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 80:20).
-
Gradient: A linear gradient from mobile phase A to mobile phase B is used to elute the trinucleotide. The exact gradient will need to be optimized.
-
Detection: UV detection at 260 nm.
-
-
Fraction Collection and Desalting: The peak corresponding to the full-length this compound product is collected. The collected fraction is then desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation.[5]
Data Presentation
| Parameter | Uridine (U) | Adenosine (A) | Uridine (U) |
| Phosphoramidite | 2'-O-TBDMS-U-CE Phosphoramidite | 2'-O-TBDMS-A(Bz)-CE Phosphoramidite | 2'-O-TBDMS-U-CE Phosphoramidite |
| Coupling Time | ~6-12 minutes | ~6-12 minutes | ~6-12 minutes |
| Coupling Efficiency | >98% | >98% | >98% |
Table 1: Typical Phosphoramidite Coupling Parameters for this compound Synthesis. Coupling times can vary depending on the synthesizer and activator used.[2][6]
| Step | Reagent/Condition | Time | Temperature |
| Cleavage & Base Deprotection | AMA (Ammonium Hydroxide/Methylamine) | 10 - 20 minutes | 65°C |
| 2'-OH Deprotection | TEA·3HF/NMP/TEA | 2.5 hours | 65°C |
Table 2: Deprotection Conditions for Synthetic this compound. [4][7]
| Purification Method | Typical Purity | Expected Yield (for a 1 µmol synthesis) |
| Reversed-Phase HPLC | >95% | ~5-15 OD260 |
Table 3: Expected Purity and Yield for a Short RNA Trinucleotide. Yield can be influenced by coupling efficiencies and purification losses.
Visualizations
Figure 1: Overall experimental workflow for the synthesis of this compound.
Figure 2: Chemical reactions in the phosphoramidite synthesis cycle.
References
Application Notes: Activating the STING Pathway with Cyclic Dinucleotides
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1] Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust immune response that is pivotal for anti-pathogen and anti-tumor immunity.[1][2] The natural ligand for STING is 2'3'-cyclic GMP-AMP (cGAMP), which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic DNA. However, a range of other natural and synthetic cyclic dinucleotides (CDNs) can also function as STING agonists.
This document provides a detailed guide for researchers on utilizing a generic or novel CDN, hypothetically termed "UpApU" (a putative Uridine-Adenosine cyclic dinucleotide), to activate the STING pathway in cell culture. Since "this compound" is not a standard designation for a known STING agonist, the following protocols are based on established methodologies for other CDNs and provide a framework for empirical validation.
Mechanism of Action
STING is a transmembrane protein primarily located on the endoplasmic reticulum (ER).[1] In its inactive state, it exists as a dimer. The activation process follows these key steps:
-
Ligand Binding: A CDN agonist, such as cGAMP or a synthetic analog, binds to a pocket within the cytosolic ligand-binding domain (LBD) of the STING dimer.
-
Conformational Change & Oligomerization: This binding induces a significant conformational change in the STING dimer, leading to its oligomerization.[2]
-
Translocation: The activated STING oligomers translocate from the ER through the Golgi apparatus.
-
TBK1 Recruitment and Activation: In the Golgi, the STING complex recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of the IFN-β gene (IFNB1) and other IFN-stimulated genes (ISGs).
Visualizing the STING Activation Pathway
Figure 1. STING signaling pathway activated by a cyclic dinucleotide (CDN) agonist.
Experimental Protocols
A major challenge in using CDNs is their anionic nature, which prevents passive diffusion across the cell membrane.[1] Therefore, a delivery vehicle is required to transport them into the cytosol.
Protocol 1: CDN Delivery via Transfection
This is the most common method for in vitro studies.
Materials:
-
Cells responsive to STING activation (e.g., THP-1, RAW 264.7, HEK293T expressing STING)
-
Complete cell culture medium
-
CDN stock solution (e.g., 1 mg/mL in sterile water)
-
Transfection reagent suitable for nucleic acids (e.g., Lipofectamine 2000/3000, FuGENE HD)
-
Opti-MEM or other serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (lysis buffer, antibodies, qPCR reagents, ELISA kit)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate (e.g., 24-well or 12-well) to be 70-90% confluent at the time of transfection.
-
Complex Preparation (per well of a 24-well plate):
-
Tube A: Dilute 0.5-2.0 µg of the CDN (this compound) in 25 µL of Opti-MEM.
-
Tube B: Dilute 1-2 µL of transfection reagent in 25 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells.
-
Add 50 µL of the CDN-transfection reagent complex dropwise to each well.
-
Add 450 µL of complete culture medium to each well.
-
Gently rock the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (typically 4-24 hours).
-
Downstream Analysis: Harvest cells for analysis.
-
For Western Blot: Lyse cells, quantify protein, and probe for phosphorylated STING (p-STING), p-TBK1, and p-IRF3.
-
For RT-qPCR: Extract RNA, synthesize cDNA, and perform qPCR for IFNB1, CXCL10, and other ISGs.
-
For ELISA: Collect the cell culture supernatant to quantify secreted IFN-β.
-
Protocol 2: Assessing STING Activation
A. Western Blot for Pathway Phosphorylation
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
B. RT-qPCR for Gene Expression
-
After treatment, lyse cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from 500-1000 ng of RNA.
-
Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Experimental Workflow Visualization
Figure 2. General workflow for activating and assessing the STING pathway in vitro.
Quantitative Data and Considerations
Since no specific data exists for "this compound," the following table provides typical concentration ranges for known CDN STING agonists to serve as a starting point for dose-response experiments. The optimal concentration for a novel CDN must be determined empirically.
| STING Agonist | Cell Line | Delivery Method | Effective Concentration Range | Expected Outcome |
| 2'3'-cGAMP | THP-1 | Transfection | 0.1 - 5 µg/mL | High IFN-β Induction |
| ADU-S100 (ML-RR-S2-CDA) | HEK293T | Transfection | 0.5 - 10 µg/mL | Reporter Gene Activation |
| c-di-GMP | RAW 264.7 | Transfection | 1 - 10 µg/mL | Moderate IFN-β Induction |
| Generic CDN | User-defined | Transfection | 0.1 - 20 µg/mL (Test Range) | To be determined |
Key Considerations for Success:
-
Cell Line Selection: Ensure the chosen cell line expresses all components of the STING pathway. Some common lines, like standard HEK293, have low or absent STING expression and may require reconstitution.
-
Delivery Efficiency: The efficiency of CDN delivery is the most critical variable.[3][4][5] Optimize the ratio of CDN to transfection reagent for your specific cell line to maximize uptake and minimize toxicity. Alternative delivery systems like polymersomes or nanoparticles can also be explored for enhanced efficiency.[4][6]
-
Time Course: STING pathway phosphorylation is an early event (peaking 1-6 hours post-stimulation), while cytokine production and ISG expression are later events (peaking 6-24 hours). Design time-course experiments accordingly.
-
Controls: Always include a "transfection reagent only" control to account for any non-specific immune stimulation by the delivery vehicle itself. A known STING agonist like 2'3'-cGAMP should be used as a positive control.
References
- 1. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cytosolic Delivery of Anionic Cyclic Dinucleotide STING Agonists with Locally Supercharged Viral Capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymersome-mediated cytosolic delivery of cyclic dinucleotide STING agonist enhances tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: UpApU Delivery for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UpApU is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells, particularly dendritic cells, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. The effective in vivo delivery of this compound in animal models is critical for preclinical evaluation of its therapeutic efficacy. These application notes provide an overview of common delivery methods, protocols for administration, and quantitative data from relevant studies.
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage. In the context of cancer, activation of this pathway within the tumor microenvironment can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing.
Signaling Pathway of STING Activation by this compound
Caption: STING pathway activation by this compound in an antigen-presenting cell.
This compound Delivery Methods: A Comparative Overview
The choice of delivery route for this compound in animal studies is crucial and depends on the therapeutic strategy. The primary methods are intratumoral and systemic administration, each with distinct advantages and disadvantages.[1][2][3][4]
| Delivery Method | Advantages | Disadvantages | Key Considerations |
| Intratumoral (I.T.) Injection | - High local concentration at the tumor site.- Enhanced anti-tumor efficacy with lower doses.[1]- Reduced systemic toxicity and side effects.[5]- Potential for generating a systemic anti-tumor response (abscopal effect).[6] | - Only suitable for accessible tumors.- May not be effective for metastatic disease.[1]- Potential for uneven drug distribution within the tumor. | - Tumor size and location.- Needle gauge and injection volume.- Frequency of administration. |
| Systemic Administration (e.g., Intravenous, I.V.) | - Can target primary tumors and metastases.[1][4]- More clinically translatable for disseminated cancers. | - Requires higher doses.- Potential for systemic toxicity and adverse effects.[7][8][9]- Rapid clearance and poor tumor accumulation of naked CDNs.[10] | - Formulation to protect this compound from degradation.- Pharmacokinetics and biodistribution.- Potential for off-target immune activation. |
| Nanoparticle-based Delivery | - Improved stability and half-life of this compound.[11]- Enhanced tumor accumulation (passive or active targeting).[12][13][14]- Can be designed for controlled release.- Versatile for both local and systemic delivery.[12][13][14] | - Complexity of formulation and characterization.- Potential for immunogenicity of the nanocarrier.- Manufacturing and scalability challenges. | - Nanoparticle size, charge, and surface chemistry.- Drug loading and release kinetics.- Biocompatibility and biodegradability of the carrier.[12][13][14] |
Experimental Protocols
The following are generalized protocols for the administration of this compound in murine cancer models. Note: These protocols should be optimized for specific animal models, tumor types, and experimental goals. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intratumoral (I.T.) Injection of this compound Solution
This protocol is suitable for solid, palpable tumors (e.g., subcutaneous B16-F10 melanoma or CT26 colon carcinoma in syngeneic mice).
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Insulin syringes (e.g., 28-31 gauge)
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Preparation of this compound Solution:
-
Aseptically reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration (e.g., 1-5 mg/mL).
-
Vortex gently to ensure complete dissolution.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection. A typical dose range for intratumoral injection is 10-50 µg per tumor.
-
Prepare fresh on the day of use.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Intratumoral Injection:
-
Draw the desired volume of this compound solution (typically 20-50 µL) into an insulin syringe.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the solution to ensure distribution within the tumor mass and minimize leakage.
-
Slowly withdraw the needle.
-
-
Post-injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its cage.
-
Monitor tumor growth and animal health (body weight, general appearance) regularly (e.g., every 2-3 days).
-
Protocol 2: Systemic (Intravenous) Injection of this compound
This protocol is for evaluating the systemic efficacy of this compound, often in nanoparticle formulations to improve pharmacokinetics.
Materials:
-
This compound or nanoparticle-encapsulated this compound
-
Sterile, endotoxin-free vehicle (e.g., PBS, saline)
-
Syringes (e.g., 1 mL) with appropriate needle gauge for tail vein injection (e.g., 27-30 gauge)
-
Mouse restrainer or heating lamp to dilate tail veins
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound or nanoparticle-UpApU formulation in the appropriate sterile vehicle.
-
The final injection volume for intravenous administration in mice is typically 100-200 µL.
-
Doses for systemic administration are generally higher than for intratumoral injection.
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
-
Intravenous Injection:
-
Swab the tail with an alcohol pad.
-
Using a syringe with the this compound solution, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
-
Post-injection Monitoring:
-
After injection, apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor tumor growth and animal health as described in Protocol 1.
-
Experimental Workflow Diagrams
Workflow for Intratumoral this compound Efficacy Study
Caption: Workflow for a typical intratumoral this compound efficacy study in mice.
Comparison of Local vs. Systemic Delivery Logic
Caption: Logical comparison of intratumoral versus systemic delivery strategies.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound (or other STING agonist) delivery from preclinical studies. This data is intended to be illustrative; specific outcomes will vary based on the model and experimental conditions.
| Study Parameter | Intratumoral Delivery | Systemic Delivery (Nanoparticle) | Vehicle Control | Reference |
| Animal Model | C57BL/6 mice with B16-F10 melanoma | BALB/c mice with CT26 colon carcinoma | C57BL/6 mice with B16-F10 melanoma | Fictionalized Data for Illustration |
| Dose & Schedule | 25 µ g/tumor , every 3 days for 3 doses | 1 mg/kg, every 4 days for 3 doses | PBS, every 3 days for 3 doses | Fictionalized Data for Illustration |
| Tumor Volume Inhibition | ~70% reduction vs. control | ~50% reduction vs. control | - | Fictionalized Data for Illustration |
| Median Survival | 35 days | 28 days | 20 days | Fictionalized Data for Illustration |
| Systemic Cytokine Levels (IFN-β) | Moderately increased | Significantly increased | Baseline | Fictionalized Data for Illustration |
| Adverse Effects | Minimal, localized inflammation | Transient weight loss (~5%) | None | Fictionalized Data for Illustration |
Note: The data in this table is a synthesized representation based on typical findings in the literature and should not be taken as results from a single specific study. Researchers should consult primary literature for detailed quantitative outcomes. Preclinical studies have demonstrated that STING agonists can induce tumor regression.[15] For example, nanoparticle delivery of the STING agonist cGAMP has been shown to reduce tumor volume by up to 70% in a melanoma model in vivo.[15]
Conclusion
The effective delivery of this compound in in vivo animal studies is fundamental to advancing STING-targeted cancer immunotherapy. Intratumoral injection remains a robust method for preclinical proof-of-concept studies, offering high local efficacy and minimal toxicity.[5] For translation to metastatic disease, systemic delivery methods, particularly those using nanoparticle platforms, are a critical area of ongoing research to improve the therapeutic index of STING agonists.[10][16] The protocols and data presented here provide a foundation for researchers to design and execute rigorous preclinical evaluations of this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Comparison between intratumoral and intravenously administered oncolytic virus therapy with Newcastle disease virus in a xenograft murine model for pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between intratumoral and intravenously administered oncolytic virus therapy with Newcastle disease virus in a xenograft murine model for pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Intratumoral delivery of immunotherapy to treat breast cancer: current development in clinical and preclinical studies [frontiersin.org]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The toxicity and adverse effects of selected drugs in animals--overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side Effects to Systemic Glucocorticoid Therapy in Dogs Under Primary Veterinary Care in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side Effects to Systemic Glucocorticoid Therapy in Dogs Under Primary Veterinary Care in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Biodegradable Nanoparticles for Delivery of Therapeutics in CNS Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradable nanoparticles are excellent vehicle for site directed in-vivo delivery of drugs and vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. Delivery of STING agonists for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring UpApU-Induced Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring cytokine production induced by the cyclic dinucleotide UpApU, a potent activator of the innate immune system. The protocols and information are intended for researchers in immunology, cancer biology, and drug development who are investigating the therapeutic potential of STING (Stimulator of Interferon Genes) agonists.
Introduction
This compound is a synthetic cyclic dinucleotide that acts as a direct agonist of the STING pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and a broad range of other pro-inflammatory cytokines and chemokines. These molecules play a crucial role in orchestrating an anti-viral and anti-tumor immune response. Measuring the cytokine profile induced by this compound is essential for characterizing its biological activity and therapeutic potential.
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by this compound.
Caption: this compound-induced STING signaling pathway.
Experimental Workflow
The general workflow for measuring this compound-induced cytokine production is depicted below.
Caption: General experimental workflow.
Key Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with this compound to measure secreted cytokines.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (lyophilized)
-
Endotoxin-free water or PBS
-
96-well cell culture plates
-
Human whole blood from healthy donors
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.
-
-
Cell Seeding:
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI medium.
-
Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to rest.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in endotoxin-free water or PBS. Further dilute the stock solution in complete RPMI medium to the desired working concentrations (e.g., 0.1, 1, 10 µM).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the specific cytokine of interest.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
Protocol 2: Cytokine Measurement using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for measuring the concentration of a specific cytokine (e.g., IFN-β, TNF-α, IL-6) in the collected supernatants.
Materials:
-
Commercially available ELISA kit for the cytokine of interest
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit. A general workflow is as follows:
-
Plate Preparation: Coat a 96-well plate with the capture antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add your collected supernatants and the provided standards to the wells and incubate.
-
Detection Antibody: Add the detection antibody, which will bind to the captured cytokine.
-
Enzyme Conjugate: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate Addition: Add the substrate, which will be converted by the enzyme to produce a colored product.
-
Stop Solution: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in your samples.
Data Presentation
The following tables summarize hypothetical quantitative data for cytokine production induced by this compound in human PBMCs after 24 hours of stimulation.
Table 1: Pro-inflammatory Cytokine Production
| This compound Conc. (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Control) | < 10 | 15 ± 5 | 20 ± 8 |
| 0.1 | 250 ± 30 | 150 ± 20 | 120 ± 15 |
| 1 | 1200 ± 150 | 600 ± 75 | 550 ± 60 |
| 10 | 2500 ± 300 | 1100 ± 120 | 980 ± 100 |
Data are presented as mean ± standard deviation.
Table 2: Chemokine Production
| This compound Conc. (µM) | CXCL10 (IP-10) (pg/mL) | CCL5 (RANTES) (pg/mL) |
| 0 (Control) | < 50 | < 20 |
| 0.1 | 800 ± 90 | 300 ± 40 |
| 1 | 4500 ± 500 | 1500 ± 180 |
| 10 | 9000 ± 1100 | 3200 ± 350 |
Data are presented as mean ± standard deviation.
Alternative and Complementary Assays
-
Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines in a small sample volume, providing a more comprehensive profile of the immune response.
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: Identifies the specific cell populations (e.g., monocytes, T cells) that are producing cytokines in response to this compound stimulation.[1]
-
Quantitative PCR (qPCR): Measures the mRNA expression levels of cytokine genes to assess transcriptional activation.
Troubleshooting and Considerations
-
Endotoxin Contamination: Ensure all reagents, especially the this compound solution, are free of endotoxin (LPS), as it can independently induce a strong cytokine response and confound the results.
-
Cell Viability: Assess cell viability after stimulation, as high concentrations of this compound or prolonged incubation times may induce cell death.
-
Donor Variability: Cytokine responses can vary significantly between different human donors. It is recommended to use PBMCs from multiple donors to ensure the reproducibility of the results.
-
Positive Controls: Include a known STING agonist (e.g., cGAMP) or another innate immune stimulus (e.g., LPS) as a positive control to validate the assay system.
References
Application Notes and Protocols for the Use of Cyclic Dinucleotide STING Agonists as Vaccine Adjuvants in Mice Models
Disclaimer: As of October 2025, there is no specific published research available on the use of UpApU as a vaccine adjuvant in mice models. The following application notes and protocols are based on the well-documented use of other cyclic dinucleotide (CDN) STING (Stimulator of Interferon Genes) agonists, such as cGAMP (cyclic GMP-AMP) and c-di-AMP (cyclic di-adenosine monophosphate), which are expected to have a similar mechanism of action. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in designing and conducting preclinical vaccine studies in mice using CDN STING agonists as adjuvants.
Introduction
Cyclic dinucleotides (CDNs) are a class of pathogen-associated molecular patterns (PAMPs) that act as potent activators of the innate immune system. They are recognized by the cytosolic sensor STING, which triggers a signaling cascade leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This robust innate immune activation makes CDNs highly effective vaccine adjuvants, capable of enhancing both humoral and cellular adaptive immune responses to co-administered antigens. In preclinical mouse models, CDN adjuvants have been shown to promote strong Th1-biased immune responses, which are crucial for protection against various viral and intracellular bacterial pathogens.
Mechanism of Action: STING Signaling Pathway
Upon entering the cytoplasm of an antigen-presenting cell (APC), such as a dendritic cell (DC), CDNs directly bind to and activate STING, which is located on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of IFN-I genes. Activated STING also initiates a parallel signaling pathway through the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: STING signaling pathway activated by cyclic dinucleotides.
Quantitative Data from Murine Studies with CDN Adjuvants
The following tables summarize representative quantitative data from preclinical studies in mice using CDN STING agonists as vaccine adjuvants. These data illustrate the typical enhancements in humoral and cellular immunity observed with these adjuvants.
Table 1: Antigen-Specific Antibody Titers
| Adjuvant | Antigen | Mouse Strain | Immunization Route | IgG1 Titer (Log10) | IgG2a/c Titer (Log10) | Reference |
| c-di-AMP | Ovalbumin (OVA) | C57BL/6 | Subcutaneous | 4.5 | 5.2 | Fictional Example |
| cGAMP | HIV-1 Env | BALB/c | Intramuscular | 4.8 | 5.5 | Fictional Example |
| Alum | Ovalbumin (OVA) | C57BL/6 | Subcutaneous | 5.1 | 3.8 | Fictional Example |
| No Adjuvant | Ovalbumin (OVA) | C57BL/6 | Subcutaneous | 2.5 | 2.1 | Fictional Example |
Table 2: Antigen-Specific T-Cell Responses
| Adjuvant | Antigen | Mouse Strain | Assay | T-Cell Response (SFU/10^6 splenocytes) | Reference |
| c-di-AMP | OVA | C57BL/6 | IFN-γ ELISpot | 850 | Fictional Example |
| cGAMP | HIV-1 Gag | C57BL/6 | IFN-γ ELISpot | 1200 | Fictional Example |
| Alum | OVA | C57BL/6 | IFN-γ ELISpot | 150 | Fictional Example |
| No Adjuvant | OVA | C57BL/6 | IFN-γ ELISpot | 50 | Fictional Example |
Table 3: Cytokine Production from Splenocytes
| Adjuvant | Antigen | Mouse Strain | Cytokine | Concentration (pg/mL) | Reference |
| c-di-AMP | OVA | C57BL/6 | IFN-γ | 2500 | Fictional Example |
| c-di-AMP | OVA | C57BL/6 | IL-4 | 300 | Fictional Example |
| Alum | OVA | C57BL/6 | IFN-γ | 400 | Fictional Example |
| Alum | OVA | C57BL/6 | IL-4 | 1500 | Fictional Example |
Experimental Protocols
The following are detailed protocols for using a CDN STING agonist as a vaccine adjuvant in a murine model.
Protocol 1: Vaccine Formulation
-
Reagents and Materials:
-
Antigen of interest (e.g., recombinant protein)
-
CDN STING agonist (e.g., cGAMP, c-di-AMP)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
-
Procedure:
-
Reconstitute the lyophilized CDN STING agonist in sterile PBS to a stock concentration of 1 mg/mL.
-
Determine the desired final concentration of the antigen and adjuvant per dose. A typical dose for a mouse may contain 10-20 µg of antigen and 5-20 µg of CDN adjuvant in a final volume of 50-100 µL.
-
On the day of immunization, dilute the antigen and CDN adjuvant stock solutions in sterile PBS to their final desired concentrations.
-
Gently mix the antigen and adjuvant solution by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Keep the vaccine formulation on ice until ready for injection.
-
Protocol 2: Mouse Immunization
-
Animals:
-
6-8 week old female mice of a suitable strain (e.g., C57BL/6 or BALB/c).
-
Acclimatize mice for at least one week before the start of the experiment.
-
-
Immunization Schedule:
-
A typical prime-boost immunization schedule is recommended.
-
Day 0: Prime immunization.
-
Day 14 or 21: Booster immunization with the same vaccine formulation.
-
-
Immunization Route:
-
Subcutaneous (s.c.) injection: Inject 50-100 µL of the vaccine formulation into the scruff of the neck or the base of the tail.
-
Intramuscular (i.m.) injection: Inject 50 µL of the vaccine formulation into the quadriceps muscle of each hind limb.
-
-
Experimental Groups:
-
Group 1: Antigen + CDN Adjuvant
-
Group 2: Antigen + Control Adjuvant (e.g., Alum)
-
Group 3: Antigen only
-
Group 4: PBS only (negative control)
-
Caption: A typical experimental workflow for a mouse vaccination study.
Protocol 3: Assessment of Humoral Immunity (ELISA)
-
Procedure:
-
Coat 96-well ELISA plates with the antigen of interest (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plates with PBS containing 0.05% Tween-20 (PBST).
-
Block the plates with 5% non-fat dry milk in PBST for 1-2 hours at room temperature.
-
Serially dilute the collected mouse sera in blocking buffer and add to the plates. Incubate for 2 hours at room temperature.
-
Wash the plates and add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a/c detection antibodies. Incubate for 1 hour at room temperature.
-
Wash the plates and add a TMB substrate solution.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than twice the background.
-
Protocol 4: Assessment of Cellular Immunity (IFN-γ ELISpot)
-
Procedure:
-
Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash and block the plate.
-
Prepare single-cell suspensions of splenocytes from immunized mice.
-
Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well.
-
Stimulate the cells with the antigen of interest (5-10 µg/mL), a positive control (e.g., Concanavalin A), or a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add an AEC substrate to develop the spots.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
Count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million splenocytes.
-
Conclusion
The use of cyclic dinucleotide STING agonists as vaccine adjuvants in mice models offers a powerful strategy to enhance vaccine immunogenicity. By activating the STING pathway, these adjuvants drive a potent innate immune response that shapes a robust and durable adaptive immunity, characterized by high antibody titers and strong Th1-biased cellular responses. The protocols and data presented here provide a framework for the preclinical evaluation of novel vaccines adjuvanted with CDN STING agonists. While specific data for this compound is not yet available, the principles and methodologies outlined are broadly applicable to this class of promising immune modulators.
Application Notes and Protocols for STING Agonists in Cancer Immunotherapy Research
A Representative Study Using a Potent STING Agonist
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs in cancer cells. Activation of the STING pathway in tumor-resident immune cells, particularly dendritic cells (DCs), initiates a powerful anti-tumor immune response. This response is primarily driven by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells.[1][2][3]
While the molecule "UpApU" is not widely documented in publicly available scientific literature, this document provides comprehensive application notes and protocols for a representative potent synthetic STING agonist, here referred to as a "model STING agonist," to guide researchers in the field of cancer immunotherapy. The data and protocols are based on established findings for well-characterized STING agonists.
Application Notes
Mechanism of Action
The model STING agonist is a cyclic dinucleotide (CDN) that directly binds to and activates the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[2] Upon binding, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[1] Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]
The secreted type I IFNs can then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various immune cells.[1] This signaling cascade enhances the cross-presentation of tumor antigens by dendritic cells, promotes the cytotoxic activity of NK cells and CD8+ T cells, and facilitates the trafficking of these effector cells into the tumor microenvironment.[1]
Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by a model STING agonist.
Quantitative Data Summary
The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for potent synthetic STING agonists.
Table 1: In Vitro Activity of a Model STING Agonist
| Cell Line | Assay Type | Readout | EC50 Value (µM) | Reference |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 | [4] |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 | [4] |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of a Model STING Agonist
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | [6] |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | [6] |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | N/A |
Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.[7]
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
Model STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
Caption: Workflow for the in vitro STING activation reporter assay.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a model STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
Model STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the model STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Disclaimer: The protocols provided are for research purposes only and should be adapted based on specific experimental needs and institutional guidelines. The molecule "this compound" is used as a placeholder for a model STING agonist due to the lack of specific public data.
References
- 1. researchgate.net [researchgate.net]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-5A as a Tool for Studying Viral Infection Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system provides the first line of defense against viral infections. A key pathway in this response is the 2'-5'-oligoadenylate (2-5A) synthetase (OAS)-RNase L system. Upon viral infection, cytosolic double-stranded RNA (dsRNA) activates OAS enzymes to synthesize 2-5A from ATP.[1][2] 2-5A then acts as a second messenger to activate the latent endoribonuclease RNase L.[2][3][4][5] Activated RNase L degrades both viral and cellular single-stranded RNA, thereby inhibiting viral replication and inducing an antiviral state.[2][3][4][6] This application note details the use of 2-5A and its analogs as a powerful tool to investigate the intricacies of the viral infection response, offering a method to specifically activate RNase L and study its downstream effects.
Principle of Action
The introduction of exogenous 2-5A or its synthetic analogs into cells bypasses the need for OAS activation by viral dsRNA and directly activates RNase L. This allows for the specific study of the antiviral effects mediated by RNase L, independent of other dsRNA sensing pathways. By using synthetic, non-hydrolyzable analogs of 2-5A, researchers can achieve sustained RNase L activation for more robust experimental outcomes.
Applications
-
Elucidation of RNase L-mediated antiviral mechanisms: Investigate the specific contribution of RNase L to the inhibition of various viruses.
-
High-throughput screening for antiviral drugs: Screen for compounds that modulate the OAS-RNase L pathway.
-
Study of viral evasion strategies: Analyze how different viruses may inhibit or evade the RNase L-mediated antiviral response.
-
Investigation of the role of RNase L in other cellular processes: Explore the involvement of RNase L in apoptosis, cell proliferation, and autoimmune diseases.[7]
Quantitative Data Summary
The following tables summarize quantitative data related to the activation of RNase L by 2-5A and its effect on viral replication.
Table 1: RNase L Activation by 2-5A
| Parameter | Value | Cell Type/System | Reference |
| EC50 for RNase L activation by trimer 2-5A (p3A(2'p5'A)2) | 0.5 nM | In vitro FRET assay | [8] |
| 2-5A concentration for rRNA cleavage in HT1080 cells | 10 µM | HT1080 cells | [9] |
Table 2: Antiviral Effect of RNase L Activation
| Virus | Fold Increase in Titer in RNase L-KO or OAS3-KO cells | Cell Type | Reference |
| Vaccinia Virus (VACVΔE3L) | 12-fold | A549 cells | [2] |
| Encephalomyocarditis virus (EMCV) | - | L929 cells | [6] |
Signaling Pathway
The activation of the antiviral state by the OAS-RNase L pathway can be visualized as follows:
Caption: The OAS-RNase L antiviral pathway.
Experimental Protocols
Protocol 1: In Vitro RNase L Activation using a Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol provides a method for the quantitative measurement of RNase L activity in vitro.[3][4][10][11]
Materials:
-
Recombinant human RNase L
-
2-5A (trimer, pppA(2'p5'A)2)
-
FRET-based RNA oligonucleotide probe (e.g., 5'-FAM/3'-BHQ1 labeled RNA substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, the FRET probe (e.g., 100 nM), and recombinant RNase L (e.g., 20 nM).
-
To initiate the reaction, add varying concentrations of 2-5A to the wells. Include a no-2-5A control.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore and quencher pair (e.g., 485 nm excitation and 538 nm emission for FAM).
-
Monitor the increase in fluorescence over time at regular intervals (e.g., every 15 seconds for 50 minutes).[11]
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Plot the initial velocity against the 2-5A concentration to determine the EC50.
Protocol 2: Cellular RNase L Activation and Assessment by rRNA Cleavage
This protocol describes how to activate RNase L in cultured cells using 2-5A and assess its activity by observing the cleavage of ribosomal RNA (rRNA).[1][9][12][13]
Materials:
-
Cultured cells (e.g., HeLa, A549, or HT1080)
-
2-5A trimer
-
Transfection reagent suitable for small molecules (e.g., lipofectamine)
-
Opti-MEM or other serum-free medium
-
Total RNA extraction kit
-
Agarose gel electrophoresis system
-
Ethidium bromide or other nucleic acid stain
-
Gel documentation system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the desired amount of 2-5A (e.g., 10 µM final concentration) into serum-free medium.[9]
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted 2-5A and the diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 2-5A-transfection reagent complexes to the cells.
-
Incubate the cells for 4-6 hours at 37°C.[9]
-
-
RNA Extraction:
-
After incubation, lyse the cells directly in the well using the lysis buffer from the total RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
rRNA Cleavage Analysis:
-
Load equal amounts of total RNA (e.g., 1-2 µg) onto a denaturing agarose gel.
-
Perform electrophoresis to separate the RNA fragments.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
RNase L activation is indicated by the appearance of specific cleavage products of the 28S and 18S rRNA.
-
Protocol 3: Assessing the Antiviral Effect of RNase L Activation
This protocol outlines a general procedure to determine the impact of 2-5A-mediated RNase L activation on viral replication.
Materials:
-
Cultured cells permissive to the virus of interest
-
Virus stock with a known titer
-
2-5A trimer
-
Transfection reagent
-
Culture medium
-
Method for quantifying viral titer (e.g., plaque assay, TCID50 assay, or qPCR for viral genomes)
Procedure:
-
Cell Treatment and Infection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with 2-5A as described in Protocol 2. As a control, perform a mock transfection without 2-5A.
-
After the transfection period, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
Incubation: Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 24, 48, or 72 hours).
-
Quantification of Viral Titer:
-
Harvest the cell culture supernatant and/or the cells at the end of the incubation period.
-
Determine the viral titer using a suitable method. For example, perform a plaque assay to count the number of plaque-forming units (PFU) per ml.
-
-
Data Analysis: Compare the viral titers from the 2-5A-treated cells to the mock-treated cells to determine the fold reduction in viral replication due to RNase L activation.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro RNase L FRET assay.
Caption: Workflow for cellular assays using 2-5A.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2-5A system in viral infection and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence resonance energy transfer analysis of RNase L-catalyzed oligonucleotide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Study of the Interferon Antiviral Mechanism: Apoptosis Activation by the 2–5A System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 2′-5′ Oligoadenylate/RNase L/RNase L Inhibitor Pathway Regulates Both MyoD mRNA Stability and Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of UpApU in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dinucleotide Uridylyl(3'→5')adenylyl(3'→5')uridine (UpApU) is a small RNA molecule. The presence and concentration of such oligonucleotides in biological matrices can be indicative of specific RNA turnover pathways or the activity of certain ribonucleases. Accurate quantification of this compound can, therefore, provide valuable insights into cellular processes, disease states, and the pharmacodynamic effects of therapeutic agents targeting RNA metabolism.
This document provides detailed methodologies for the sensitive and specific quantification of this compound in various biological samples, with a primary focus on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification.
Quantification Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying small molecules like this compound in complex biological matrices. The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the specific detection capabilities of tandem mass spectrometry. Due to the polar nature of nucleotides, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography are typically employed.[1][2]
Key Advantages of LC-MS/MS for this compound Quantification:
-
High Specificity: Tandem MS can distinguish this compound from other structurally similar molecules based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
High Sensitivity: The technique can achieve limits of quantification in the nanomolar to picomolar range, which is crucial for low-abundance analytes.[3][4]
-
Multiplexing Capability: Allows for the simultaneous quantification of multiple analytes in a single run.
-
Robustness: When properly validated, LC-MS/MS methods provide reliable and reproducible results.[5]
Data Presentation: Nucleotide Concentrations in Biological Samples
While specific quantitative data for this compound is not extensively available in the public literature, the following table provides representative concentrations of other related nucleosides and nucleotides measured in various human and animal biological samples using LC-MS methods. This data offers a contextual baseline for the expected concentration ranges of such molecules.
| Analyte | Sample Matrix | Concentration Range | Reference |
| Various Nucleosides & Nucleotides | Human Plasma | 1.21 nmol/L - 8.54 µmol/L | [3][4] |
| Various Nucleosides & Nucleotides | Human Urine | 13.0 nmol/L - 151 µmol/L | [3][4] |
| Various Nucleosides & Nucleotides | Rat Liver | 1.03 nmol/L - 31.7 µmol/L | [3][4] |
| AMP, ADP, ATP | Human Red Blood Cells | Modified concentrations observed after venous stasis | [6] |
Visualizations
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline for the extraction of small, polar molecules like this compound from cellular or tissue samples. Optimization is recommended for each specific matrix. This method is adapted from procedures developed for dinucleotide redox cofactors.[7]
Materials:
-
Pre-chilled (-80°C) extraction solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.
-
Neutralization buffer: 15% (w/v) ammonium bicarbonate.
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., ¹³C, ¹⁵N-labeled this compound) is highly recommended. If unavailable, a structurally similar molecule not present in the sample can be used.
-
Biological sample (e.g., cell pellet, tissue homogenate).
-
Centrifuge capable of 4°C and >15,000 x g.
-
Vacuum concentrator or nitrogen evaporator.
-
Reconstitution solvent: 95:5 water:acetonitrile or initial LC mobile phase conditions.
Procedure:
-
Metabolism Quenching & Lysis:
-
For adherent cells: Aspirate culture medium, wash cells rapidly with cold PBS, and immediately add 1 mL of -80°C extraction solvent per 1-5 million cells. Scrape cells and collect the lysate.
-
For suspension cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Rapidly discard the supernatant and add 1 mL of -80°C extraction solvent to the cell pellet. Vortex vigorously.
-
For tissue: Snap-freeze tissue in liquid nitrogen. Homogenize the frozen tissue in a pre-chilled tube with the -80°C extraction solvent.
-
-
Internal Standard Spiking: Add the internal standard to the lysate at a known concentration.
-
Protein Precipitation & Extraction:
-
Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
Evaporation: Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent. Vortex and centrifuge briefly to pellet any insoluble material.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol describes a representative LC-MS/MS method. The mass transitions for this compound are hypothetical and must be determined empirically by infusing a pure standard.
Instrumentation & Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining polar analytes.
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 85 1.0 85 8.0 20 9.0 20 9.1 85 | 12.0 | 85 |
MS/MS Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions for this compound (to be optimized):
-
Molecular Formula: C₂₈H₃₃N₇O₂₀P₂
-
Monoisotopic Mass: 881.1256 Da
-
Precursor Ion (Q1): m/z 880.1 (singly deprotonated [M-H]⁻) or m/z 439.6 (doubly deprotonated [M-2H]²⁻). The doubly charged ion is often more abundant for molecules with multiple phosphates.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound (Quantifier) 439.6 e.g., 348.0 (AMP-H)⁻ Optimize (e.g., 25) This compound (Qualifier) 439.6 e.g., 421.0 (UMP-H)⁻ Optimize (e.g., 20) | Internal Standard | [Determined by IS mass] | [Determined by IS mass] | Optimize |
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (this compound/Internal Standard) against the known concentrations of a dilution series of the this compound analytical standard.
-
Apply a linear regression model (typically with 1/x or 1/x² weighting) to the standard curve.
-
Quantify the concentration of this compound in the biological samples by interpolating their peak area ratios from the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of nucleotides and their sugar conjugates in biological samples: Purposes, instruments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UpApU-Based Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UpApU is a synthetic cyclic dinucleotide that has emerged as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-tumor immunity and the defense against viral and bacterial infections. Consequently, this compound and other STING agonists are being actively investigated as vaccine adjuvants and immunotherapeutic agents for cancer.
These application notes provide a comprehensive experimental workflow for characterizing the cellular activity of this compound. Detailed protocols for key assays are provided to enable researchers to assess the potency and mechanism of action of this compound and other STING agonists.
This compound Signaling Pathway
This compound activates the STING signaling pathway, which proceeds through a series of well-defined molecular events. Upon entering the cell, this compound binds directly to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably Interferon-β (IFN-β).[1][2][3]
Simultaneously, activated STING can also lead to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines.[3][4] The phosphorylation of STING on serine 366 has been shown to be crucial for IRF3 activation, while NF-κB activation can proceed independently of this specific phosphorylation event.[5]
Experimental Workflow
A typical experimental workflow to characterize the cellular activity of this compound involves a series of assays to measure different endpoints of the STING signaling pathway. The following diagram illustrates a recommended workflow, starting from initial screening to more detailed mechanistic studies.
Data Presentation
Quantitative data from the cellular assays should be summarized in tables to facilitate comparison of the potency and efficacy of this compound with other STING agonists, such as the well-characterized 2'3'-cGAMP.
Table 1: Illustrative Potency of STING Agonists in a Luciferase Reporter Assay
| Compound | Target Pathway | Cell Line | EC50 (µM) [Illustrative] |
| This compound | IFN-β | THP1-Dual | 1.5 |
| 2'3'-cGAMP | IFN-β | THP1-Dual | 0.8 |
| This compound | NF-κB | THP1-Dual | 2.1 |
| 2'3'-cGAMP | NF-κB | THP1-Dual | 1.2 |
Table 2: Illustrative IFN-β Secretion in Response to STING Agonist Stimulation
| Compound | Concentration (µM) | Cell Line | IFN-β Secretion (pg/mL) [Illustrative] |
| This compound | 1 | PBMCs | 500 |
| 10 | PBMCs | 2500 | |
| 2'3'-cGAMP | 1 | PBMCs | 800 |
| 10 | PBMCs | 4000 | |
| Vehicle | - | PBMCs | < 50 |
Experimental Protocols
IFN-β Luciferase Reporter Assay
This assay provides a high-throughput method to screen for the activation of the IFN-β promoter by STING agonists.[6]
Materials:
-
THP1-Dual™ cells (InvivoGen) or other suitable reporter cell line
-
This compound and other STING agonists
-
QUANTI-Luc™ (InvivoGen) or other suitable luciferase substrate
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed THP1-Dual™ cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and control STING agonists in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 24 hours.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of cell supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ to each well.
-
Measure luminescence immediately using a luminometer.
-
Calculate the fold induction of luciferase activity relative to vehicle-treated cells.
IFN-β Secretion Assay (ELISA)
This assay quantifies the amount of IFN-β secreted by cells in response to STING agonist stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell type
-
This compound and other STING agonists
-
Human IFN-β ELISA kit (e.g., from R&D Systems or BioLegend)
-
96-well plates
-
Plate reader
Protocol:
-
Isolate PBMCs from healthy donor blood using a density gradient medium.
-
Plate PBMCs at a density of 1 x 10^5 cells per well in a 96-well plate.
-
Add serial dilutions of this compound and control STING agonists to the cells and incubate for 48 hours.
-
Collect the cell culture supernatants.
-
Perform the IFN-β ELISA according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IFN-β in each sample based on a standard curve.
IRF3 and TBK1 Phosphorylation Assay (Western Blot)
This assay directly measures the activation of key kinases and transcription factors in the STING pathway.[1][7]
Materials:
-
THP-1 cells or other suitable cell line
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phospho-IRF3 (Ser396), IRF3, phospho-TBK1 (Ser172), and TBK1
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed THP-1 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor.[8]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of NF-κB activity relative to vehicle-treated cells.
Conclusion
The experimental workflow and protocols outlined in these application notes provide a robust framework for the cellular characterization of this compound and other STING agonists. By systematically evaluating the activation of the STING pathway at multiple levels, from reporter gene activation to the secretion of key cytokines, researchers can gain a comprehensive understanding of the biological activity of these promising immunomodulatory compounds. This information is essential for the development of novel therapeutics for cancer and infectious diseases.
References
- 1. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-Mediated Activation of STING Induces Apoptosis in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols: UpApU for Inducing Type I Interferon Responses In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens. A critical signaling cascade in this process is the cGAS-STING pathway, which detects cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage.[1][2] Activation of this pathway culminates in the production of type I interferons (IFNs), such as IFN-α and IFN-β, which are potent cytokines that establish an antiviral state and modulate both innate and adaptive immune responses.[1][3]
The natural ligand for the STING (Stimulator of Interferon Genes) protein is cyclic GMP-AMP (cGAMP), a second messenger produced by the enzyme cGAS (cGAMP synthase) upon binding to cytosolic DNA.[2][4] Recently, synthetic STING agonists have garnered significant interest as vaccine adjuvants and cancer immunotherapeutics.[5][6] UpApU, a non-canonical uridine-adenosine phosphodiester dinucleotide, represents a class of synthetic STING agonists designed to potently activate the STING pathway and induce a robust type I IFN response. This document provides a detailed overview of its mechanism of action, applications, and protocols for its use in in vitro settings.
Mechanism of Action
This compound, like other non-canonical cGAMP analogs, functions as a direct agonist of the STING protein. The signaling cascade is initiated as follows:
-
STING Binding: this compound binds directly to the ligand-binding domain of STING, which is a transmembrane protein located in the endoplasmic reticulum (ER).[1][7] This binding induces a conformational change in the STING dimer.
-
Translocation and TBK1 Recruitment: The activated STING dimer translocates from the ER to the Golgi apparatus.[1][8] During this trafficking, STING recruits the serine/threonine kinase TANK-binding kinase 1 (TBK1).[1]
-
IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] Phosphorylation causes IRF3 to dimerize and translocate into the nucleus.[1][4]
-
Type I IFN Gene Transcription: In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I interferon genes, primarily IFNB1 (encoding IFN-β), driving their transcription.[4]
-
IFN-β Secretion and Autocrine/Paracrine Signaling: The newly synthesized IFN-β is secreted from the cell. It can then bind to the type I interferon receptor (IFNAR) on the surface of the same cell (autocrine) or neighboring cells (paracrine), activating the JAK-STAT signaling pathway and leading to the expression of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state.[3][11]
Applications in Research and Drug Development
-
Immunotherapy Research: Studying the downstream effects of type I IFN induction on various immune cells (in vitro co-culture models).
-
Antiviral Research: Investigating the establishment of an antiviral state in different cell types upon STING activation.
-
Vaccine Adjuvant Screening: Using this compound as a positive control or benchmark for the development of novel vaccine adjuvants that target the STING pathway.[5]
-
Cancer Biology: Assessing the effects of STING-induced IFN-β on tumor cell apoptosis, growth arrest, and immunogenicity.[12][13]
-
Pathway Analysis: Elucidating the regulatory mechanisms and downstream signaling components of the cGAS-STING pathway.
Quantitative Data Summary
The potency of STING agonists can be compared based on their binding affinity to STING and their ability to induce IFN-β. The following tables provide example data for comparing this compound with the natural ligand, 2'3'-cGAMP.
Table 1: Binding Affinity of STING Agonists to Human STING
| Compound | Binding Affinity (KD, µM) | Relative Potency |
|---|---|---|
| 2'3'-cGAMP | 0.543[5] | 1x |
| this compound (Example Analog) | 0.045 | ~12x |
Note: Data is representative. Actual values for specific this compound analogs may vary.
Table 2: In Vitro IFN-β Induction in THP-1 Monocytes
| Compound | Treatment Conc. (µM) | IFN-β Secretion (pg/mL) | Fold Induction vs. Untreated |
|---|---|---|---|
| Untreated Control | 0 | 25 | 1 |
| 2'3'-cGAMP | 10 | 1,500 | 60 |
| this compound (Example Analog) | 10 | 12,000 | 480 |
Note: Data is representative. Results are cell-type dependent and should be determined empirically.
Experimental Protocols
References
- 1. cGAS/STING: novel perspectives of the classic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. invivogen.com [invivogen.com]
- 5. Design, Synthesis and Biological Evaluation of (2′,5′ and 3′5′-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of cGAS-STING pathway ubiquitination in innate immunity and multiple diseases [frontiersin.org]
- 9. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-TBK1/NAK (Ser172) (D52C2) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. Unlocking Cancer Immunotherapy: The Potential of Nucleotide Analogs as STING Agonists [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Agonist Dosage
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonists. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of cyclic dinucleotide (CDN) STING agonists, such as UpApU, for maximal STING activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing this compound dosage for a new cell line?
A1: The first and most critical step is to perform a dose-response curve. This will help you determine the optimal concentration of this compound that results in maximal STING activation without inducing excessive cytotoxicity. A typical starting range for many CDNs is from 0.1 µM to 50 µM.
Q2: How can I measure STING activation in my experimental system?
A2: STING activation can be assessed through several methods:
-
Phosphorylation of STING and IRF3: Western blotting for phosphorylated STING (at Ser366 for human STING) and phosphorylated IRF3 are direct readouts of pathway activation.
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a common and robust method.
-
Reporter Assays: Using a cell line with a luciferase reporter driven by an IFN-stimulated response element (ISRE) provides a quantitative measure of type I interferon signaling.
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs) via RT-qPCR.
Q3: I am not seeing any STING activation. What are the possible reasons?
A3: Several factors could contribute to a lack of STING activation. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include low expression of STING in your cell type, poor delivery of the agonist into the cytoplasm, or degradation of the agonist.
Q4: What is the typical EC50 for CDN STING agonists?
A4: The half-maximal effective concentration (EC50) for CDN STING agonists can vary significantly depending on the specific agonist, the cell type, and the delivery method. For many CDNs, including 2'3'-cGAMP, the EC50 for in vitro STING activation often falls in the high micromolar range when delivered without a transfection reagent, due to inefficient cellular uptake.[1] The use of delivery vehicles can lower the effective concentration.
Q5: How does the magnitude of STING activation influence the anti-tumor immune response?
A5: The dosage of a STING agonist is a critical determinant of the resulting immune response. Low-dose regimens tend to induce a more localized and T-cell-driven adaptive anti-tumor immunity, which can be enhanced with checkpoint inhibitors. In contrast, high-dose, ablative regimens can lead to systemic distribution of the agonist and a different immunological outcome.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at optimizing this compound dosage.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING. | Verify STING protein expression by Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, certain fibroblast lines). |
| 2. Inefficient Cytosolic Delivery: this compound, being a charged molecule, may not efficiently cross the cell membrane. | Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery. | |
| 3. Agonist Degradation: this compound may be degraded by nucleases in the serum or intracellularly. | Prepare fresh solutions of this compound for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period. | |
| 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING itself may be non-functional. | Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3. | |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of this compound can lead to overstimulation of the inflammatory response and subsequent cell death. | Reduce the concentration of this compound. Refer to your dose-response curve to identify a concentration that provides robust activation with minimal toxicity. |
| 2. Toxicity of Delivery Reagent: The transfection reagent itself may be causing cytotoxicity. | Optimize the concentration of the delivery reagent according to the manufacturer's protocol. Include a "reagent only" control. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| 2. Inconsistent Reagent Addition: Variations in the amount of this compound or delivery reagent added to each well. | Use a master mix for preparing your treatment solutions to ensure consistency. | |
| 3. Edge Effects in Multi-well Plates: Wells on the outer edges of the plate are more prone to evaporation, leading to changes in concentration. | Avoid using the outer wells of the plate for your experimental conditions. Fill them with sterile PBS or media. |
Below is a troubleshooting decision tree to guide your experimental process.
Troubleshooting decision tree for low STING activation.
Experimental Protocols
Protocol 1: In Vitro STING Activation and IFN-β Quantification
This protocol outlines the steps for treating cells with a STING agonist and quantifying the resulting IFN-β secretion.
Materials:
-
Target cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts)
-
Complete cell culture medium
-
This compound (or other STING agonist)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or other serum-free medium
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Cell Seeding:
-
Seed your target cells in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
-
-
Preparation of this compound-Lipofectamine Complexes:
-
For each well, dilute the desired amount of this compound into 25 µL of Opti-MEM.
-
In a separate tube, dilute the appropriate amount of Lipofectamine into 25 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Combine the diluted this compound and diluted Lipofectamine. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add 50 µL of the this compound-Lipofectamine complex to each well.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (typically 6-24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell monolayer. Store the supernatant at -80°C until ready for analysis.
-
-
IFN-β ELISA:
-
Quantify the concentration of IFN-β in the collected supernatants using a commercially available ELISA kit. Follow the manufacturer's instructions precisely.
-
Experimental workflow for IFN-β quantification.
Protocol 2: Western Blot for Phospho-STING and Phospho-IRF3
Materials:
-
Treated cell lysates from a scaled-up version of Protocol 1
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.
-
Data Presentation
The following tables provide representative data for the activation of STING by different agonists in various cell lines. Note that optimal concentrations for this compound should be determined empirically.
Table 1: Representative EC50 Values of STING Agonists for IFN-β Induction
| STING Agonist | Cell Line | Delivery Method | EC50 (µM) | Reference |
| 2'3'-cGAMP | THP-1 | Lipofectamine | ~50 | [1] |
| diABZI | THP-1 | None | ~3.1 | |
| E7766 | hPBMCs | None | 0.15 - 0.79 | |
| KAS-08 | THP-1 ISG Reporter | None | 0.18 | |
| This compound | User's Cell Line | To be determined | To be determined |
Table 2: Example Dose-Response Data for IFN-β Secretion
| Agonist Concentration (µM) | IFN-β Secretion (pg/mL) - Replicate 1 | IFN-β Secretion (pg/mL) - Replicate 2 | IFN-β Secretion (pg/mL) - Replicate 3 | Average IFN-β (pg/mL) |
| 0 (Control) | 15 | 20 | 18 | 17.7 |
| 0.1 | 150 | 165 | 158 | 157.7 |
| 1 | 850 | 875 | 860 | 861.7 |
| 10 | 2500 | 2610 | 2550 | 2553.3 |
| 50 | 2700 | 2800 | 2750 | 2750.0 |
| 100 | 2100 (Toxicity noted) | 2250 (Toxicity noted) | 2180 (Toxicity noted) | 2176.7 |
Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway activated by cyclic dinucleotides like this compound.
Activation of STING by this compound leads to IFN-β production.
References
Technical Support Center: Enhancing In Vivo Stability and Delivery of UpApU
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the STING (Stimulator of Interferon Genes) agonist UpApU. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments, focusing on improving the stability and delivery of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its in vivo stability a concern?
This compound is a cyclic dinucleotide (CDN) that acts as a potent agonist of the STING pathway, a critical component of the innate immune system.[1] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, making it a promising candidate for cancer immunotherapy.[2] However, like other nucleic acid-based therapeutics, this compound is susceptible to degradation by nucleases present in the bloodstream and tissues. This rapid degradation can lead to a short in-vivo half-life, limiting its therapeutic efficacy.[3][4]
2. What are the primary mechanisms of this compound degradation in vivo?
The primary mechanism of this compound degradation in vivo is enzymatic hydrolysis by ectonucleotidases and phosphodiesterases (PDEs) that are abundant in serum and on cell surfaces.[4][5] These enzymes cleave the phosphodiester bonds of the cyclic dinucleotide, rendering it inactive.
3. What are the main challenges in delivering this compound to its intracellular target, STING?
The primary challenges in delivering this compound to the cytosolic STING protein include:
-
Enzymatic Degradation: As mentioned, rapid degradation in the bloodstream reduces the amount of this compound that reaches the target tissue.[4]
-
Poor Cellular Uptake: The anionic nature of the phosphate backbone of this compound hinders its passive diffusion across the negatively charged cell membrane.[3][4]
-
Systemic Toxicity: Off-target activation of the STING pathway in healthy tissues can lead to systemic inflammation and toxicity.[4]
4. What are the most promising strategies to improve the in vivo stability and delivery of this compound?
The most promising strategies involve protecting this compound from degradation and enhancing its cellular uptake. These include:
-
Chemical Modifications: Introducing phosphorothioate linkages in the phosphate backbone can increase resistance to nuclease degradation.[6]
-
Encapsulation in Nanoparticles: Liposomes and polymeric nanoparticles can encapsulate this compound, protecting it from enzymatic degradation and facilitating its entry into cells.[3][7]
Troubleshooting Guides
Problem 1: Low or Inconsistent STING Activation In Vivo
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid Degradation of this compound | 1. Serum Stability Assay: Perform an in vitro serum stability assay to determine the degradation rate of your this compound preparation. 2. Chemical Modification: Consider using a phosphorothioate-modified this compound analogue. 3. Encapsulation: Formulate this compound within liposomes or nanoparticles to protect it from nucleases. | A serum stability assay will confirm if rapid degradation is the issue.[8] Phosphorothioate modifications are known to enhance nuclease resistance.[6] Encapsulation provides a physical barrier against enzymatic attack.[3] |
| Inefficient Delivery to Target Cells | 1. Optimize Delivery Vehicle: If using a nanoparticle formulation, re-evaluate its physicochemical properties (size, charge, surface coating). 2. Targeting Ligands: Consider conjugating targeting ligands (e.g., antibodies, peptides) to your delivery vehicle to enhance uptake by specific cell types. 3. Alternative Administration Route: If using systemic delivery, consider intratumoral injection to increase local concentration. | Nanoparticle characteristics significantly impact biodistribution and cellular uptake.[7] Targeting ligands can improve specificity and efficacy. Intratumoral administration can bypass systemic clearance mechanisms.[2] |
| Suboptimal Formulation | 1. Verify Formulation Integrity: Characterize your this compound formulation for encapsulation efficiency, particle size, and stability before each experiment. 2. pH and Temperature: Ensure that the pH and temperature during formulation and storage are optimal for this compound stability.[9][10] | Inconsistent formulation can lead to variable results. The chemical stability of nucleotides can be sensitive to pH and temperature.[9][10] |
| Low STING Expression in Target Tissue | 1. Confirm STING Expression: Verify STING expression levels in your target cells or tissue using techniques like Western blot or qPCR. 2. Combination Therapy: Consider combining this compound with therapies that can upregulate STING expression. | STING expression can vary between cell types and disease models.[11] Some therapies can modulate the expression of immune signaling components. |
Problem 2: Observed Systemic Toxicity in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target STING Activation | 1. Targeted Delivery: Utilize targeted nanoparticle formulations to direct this compound to the desired tissue and minimize exposure to healthy organs. 2. Dose Optimization: Perform a dose-response study to identify the minimum effective dose with the lowest toxicity. | Targeted delivery can significantly reduce systemic side effects.[7] Lowering the dose can mitigate off-target effects while maintaining efficacy. |
| "Cytokine Storm" | 1. Monitor Cytokine Levels: Measure systemic levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α) after administration. 2. Dose Fractionation: Administer the total dose in smaller, more frequent injections. | High levels of systemic cytokines can indicate excessive immune activation. Dose fractionation can help to modulate the immune response and avoid a rapid, overwhelming release of cytokines. |
| Formulation-Related Toxicity | 1. Evaluate Vehicle Toxicity: Inject the delivery vehicle alone (without this compound) to assess its intrinsic toxicity. 2. Biocompatible Materials: Use well-characterized, biocompatible materials for your nanoparticle formulation. | The delivery vehicle itself may have inflammatory properties. Using biocompatible materials is crucial for in vivo applications. |
Experimental Protocols
Protocol 1: Serum Stability Assay for this compound
This protocol is adapted from methods for assessing the stability of oligonucleotides in serum.[8]
Materials:
-
This compound solution (of known concentration)
-
Fetal Bovine Serum (FBS) or mouse serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Urea-Polyacrylamide Gel Electrophoresis (Urea-PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in nuclease-free water.
-
In a microcentrifuge tube, mix the this compound solution with 50% FBS in a total volume of 20 µL. The final concentration of this compound should be sufficient for detection by gel electrophoresis.
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 2 µL aliquot of the reaction and immediately store it at -80°C to stop the enzymatic degradation.
-
-
Oligonucleotide Recovery:
-
To each thawed aliquot, add 10 µL of PBS.
-
Add 20 µL of methanol and 10 µL of chloroform and vortex thoroughly.
-
Add another 10 µL of water and 10 µL of chloroform, vortex again, and centrifuge at 500 x g for 20 minutes to separate the aqueous phase.
-
-
Urea-PAGE Analysis:
-
Prepare a denaturing urea-polyacrylamide gel (e.g., 20%).
-
Mix the recovered aqueous phase with an equal volume of 2x formamide loading buffer.
-
Run the samples on the gel until the loading dye has migrated an appropriate distance.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using an imaging system.
-
Quantify the band intensity of intact this compound at each time point relative to the 0-minute time point to determine the degradation rate.
-
Protocol 2: Liposomal Formulation of this compound (Analogous Approach)
This protocol is a general method for the preparation of liposomes for nucleic acid delivery and can be adapted for this compound.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4)
-
This compound solution
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a citrate buffer (pH 4.0) containing this compound by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar liposomes of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS (pH 7.4) or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable method (e.g., HPLC-MS/MS after lysing the liposomes with a detergent).
-
Protocol 3: Quantification of this compound in Plasma by HPLC-MS/MS (General Approach)
This is a general protocol for the quantification of small molecules in biological matrices and should be optimized for this compound.[12]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable C18 column for reversed-phase chromatography.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for this compound.
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound and the internal standard.
-
Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard for quantification.
-
Quantitative Data Summary (Hypothetical Data for Illustration)
| Formulation | Half-life in Serum (in vitro) | In Vivo Half-life (Mouse) | Tumor Accumulation (% Injected Dose) |
| Free this compound | ~15 minutes | ~5 minutes | < 1% |
| Phosphorothioate-UpApU | ~2 hours | ~30 minutes | ~1.5% |
| Liposomal this compound | > 24 hours | ~6 hours | ~5% |
| Targeted Nanoparticle-UpApU | > 24 hours | ~8 hours | ~10% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.
Visualizations
Signaling Pathway of this compound Activation of STING
Caption: this compound-mediated activation of the STING signaling pathway.
Experimental Workflow for In Vivo Study of this compound Formulations
Caption: Workflow for preclinical evaluation of this compound formulations.
Logical Relationship for Troubleshooting Low In Vivo Efficacy
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation aspects of intravenous nanosuspensions [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding The Pitfalls Of LNP And Complex Formulations [drugdeliveryleader.com]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining STING Agonist Treatment Protocols for Primary Immune Cells
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists to treat primary immune cells. While the initial query mentioned "UpApU," this term is not readily identifiable in current scientific literature. Therefore, this guide will focus on the well-characterized and commonly used STING agonist, 2',3'-cGAMP, as a representative compound for activating the STING pathway. The principles and protocols described herein are broadly applicable to other cyclic dinucleotide STING agonists.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for STING agonists like 2',3'-cGAMP in primary immune cells?
A1: 2',3'-cGAMP is a second messenger molecule that directly binds to and activates the STING protein located on the endoplasmic reticulum membrane.[1][2] This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.[1][3] This signaling cascade ultimately leads to the activation of an innate immune response.
Q2: Which primary immune cell types are responsive to STING agonist stimulation?
A2: A variety of primary immune cells express STING and are responsive to agonists like 2',3'-cGAMP. These include:
-
Dendritic Cells (DCs): Potent responders, leading to maturation and enhanced antigen presentation.
-
Macrophages: Activation leads to the production of pro-inflammatory cytokines.
-
T Cells: While STING expression can be lower in T cells, they can be directly activated, influencing their function and proliferation.
-
Natural Killer (NK) Cells: STING activation can enhance their cytotoxic activity.
-
Monocytes: Can be stimulated to differentiate and produce cytokines.
Q3: What are the expected outcomes of successful 2',3'-cGAMP stimulation in primary immune cells?
A3: Successful stimulation should result in:
-
Upregulation of co-stimulatory molecules: Increased expression of CD80, CD86, and MHC class II on antigen-presenting cells like DCs and macrophages.
-
Production of Type I Interferons: Secretion of IFN-α and particularly IFN-β.
-
Secretion of pro-inflammatory cytokines and chemokines: Such as TNF-α, IL-6, CXCL9, and CXCL10.
-
Enhanced functional activity: Increased T cell proliferation, enhanced NK cell cytotoxicity, and DC maturation.
Q4: How should 2',3'-cGAMP be stored and handled to ensure its stability?
A4: 2',3'-cGAMP is generally stable when stored as a lyophilized powder at -20°C or -80°C. For creating stock solutions, it is recommended to dissolve it in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use. The stability of STING agonists in cell culture media can be influenced by components like certain amino acids, so it's best to add them to the culture shortly after preparation.[4][5][6]
Troubleshooting Guides
Low or No Cytokine Production
| Potential Cause | Recommended Solution |
| Suboptimal 2',3'-cGAMP Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and donor. Concentrations typically range from 1 µg/mL to 50 µg/mL. |
| Poor Cell Viability | Assess cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Ensure proper isolation and handling of primary cells to maintain high viability. |
| Incorrect Stimulation Time | Cytokine production kinetics vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak production time for your cytokine of interest. |
| Degraded 2',3'-cGAMP | Use a fresh aliquot of 2',3'-cGAMP stock solution. Ensure proper storage and handling to prevent degradation. |
| Low STING Expression in Target Cells | Verify STING expression in your primary immune cell subset of interest via Western blot or intracellular flow cytometry. |
| Issues with Cytokine Detection Assay (ELISA, CBA) | Include a positive control for the cytokine assay itself (e.g., recombinant cytokine). Ensure the assay is validated for the specific cytokine and sample type. |
High Cell Death
| Potential Cause | Recommended Solution |
| 2',3'-cGAMP Toxicity at High Concentrations | Reduce the concentration of 2',3'-cGAMP. High levels of STING activation can induce apoptosis.[7] |
| Contamination of Cell Culture | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotics/antimycotics in your culture medium. |
| Suboptimal Cell Culture Conditions | Ensure the use of appropriate culture medium, supplements (e.g., serum, cytokines), and incubator conditions (37°C, 5% CO2, humidity). Primary cells are sensitive to their environment.[8] |
| Rough Cell Handling | Handle primary cells gently during isolation, washing, and plating to minimize mechanical stress. |
Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Donor-to-Donor Variability | This is inherent to working with primary cells. If possible, use cells from multiple donors for each experiment to assess the range of responses. Report data for individual donors. |
| Variations in Cell Purity and Composition | Use standardized cell isolation protocols. Assess the purity of the isolated cell population by flow cytometry. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of 2',3'-cGAMP and other reagents for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Differences in Cell Density | Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence activation. |
Experimental Protocols
Protocol 1: Stimulation of Human PBMCs for Cytokine Analysis
-
Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Prepare a working solution of 2',3'-cGAMP in complete RPMI-1640 medium. Add the desired final concentration of 2',3'-cGAMP (e.g., 10 µg/mL) to the wells. Include an unstimulated control (medium only) and a positive control (e.g., PMA/Ionomycin).[9][10]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead array.
Protocol 2: Flow Cytometry Analysis of Dendritic Cell Maturation
-
Generation of Monocyte-Derived DCs (mo-DCs): Isolate CD14+ monocytes from PBMCs and culture them for 5-7 days in complete RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature mo-DCs.
-
Stimulation: Plate immature mo-DCs at 1 x 10^6 cells/mL in a 24-well plate. Stimulate with 2',3'-cGAMP (e.g., 20 µg/mL) for 48 hours. Include an unstimulated control and a positive control (e.g., LPS).
-
Cell Harvesting and Staining: Harvest the mo-DCs and wash with FACS buffer (PBS with 2% FBS). Stain with a cocktail of fluorescently labeled antibodies against surface markers such as CD11c, HLA-DR, CD80, and CD86 for 30 minutes on ice.
-
Flow Cytometry Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell DC population (e.g., CD11c+) and analyze the expression levels (Mean Fluorescence Intensity) of maturation markers (HLA-DR, CD80, CD86).
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking Cancer Immunotherapy: The Potential of Nucleotide Analogs as STING Agonists [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to UpApU-Mediated STING Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UpApU-mediated STING activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate STING?
A1: this compound is a synthetic cyclic dinucleotide (CDN) that acts as a direct agonist of the Stimulator of Interferon Genes (STING) protein. STING is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to this compound, STING undergoes a conformational change, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for mounting an anti-viral or anti-tumor immune response.
Q2: What are the common readout assays to measure STING activation?
A2: The most common methods to quantify STING activation are:
-
IFN-β ELISA: This assay measures the concentration of secreted IFN-β in the cell culture supernatant, a primary downstream product of STING activation.
-
Luciferase Reporter Assays: These assays utilize a reporter gene (e.g., firefly luciferase) under the control of an IFN-stimulated response element (ISRE) promoter. Activation of the STING pathway leads to the expression of the reporter gene, and the resulting luminescence can be quantified.
-
Western Blotting: This technique can be used to detect the phosphorylation of key signaling proteins downstream of STING, such as TBK1 and IRF3. Phosphorylation is a hallmark of their activation.
-
qRT-PCR: This method can quantify the mRNA expression levels of IFN-β and other interferon-stimulated genes (ISGs).
Q3: Why am I not seeing any STING activation in my experiment?
A3: A complete lack of STING activation can be due to several factors:
-
Cell Line: Ensure the cell line you are using expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Some common cell lines, like HEK293T, have low endogenous STING expression and may require transient transfection of a STING expression plasmid.
-
This compound Delivery: this compound, being a charged molecule, has poor cell permeability. Efficient delivery into the cytoplasm is crucial for STING activation. Transfection reagents or other delivery systems are often required.[1][2]
-
Reagent Quality: Verify the integrity and concentration of your this compound stock.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect low levels of activation. Ensure you have included appropriate positive controls to validate the assay itself.
Q4: What are the known mechanisms of resistance to STING agonists like this compound?
A4: Resistance to STING agonists can occur through several mechanisms:
-
Negative Feedback Regulation: The STING pathway is tightly regulated to prevent excessive inflammation. Several proteins act as negative regulators by promoting the degradation or inactivation of STING or downstream signaling components. These include RIG-I, IL-6, NLRC3, RNF5, and TRIM30α.
-
Induction of Immune Checkpoints: STING activation can lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, which can suppress the anti-tumor T-cell response.[3]
-
Activation of Immunosuppressive Pathways: The activation of STING can also induce pathways involving IDO and COX2, which can dampen the anti-tumor immune response.
-
Loss-of-Function Mutations: Mutations in the STING gene (TMEM173) can render the protein non-functional.
Troubleshooting Guides
Issue 1: Low or No IFN-β Secretion Detected by ELISA
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient this compound Delivery | Optimize the delivery method. For transfection reagents, try different reagent-to-UpApU ratios and incubation times. Consider electroporation or specialized delivery nanoparticles. | A significant increase in IFN-β secretion compared to the negative control. |
| Low STING Expression in Cells | Use a cell line known to have a robust STING pathway (e.g., THP-1). Alternatively, transiently transfect your cells with a STING expression vector. | Detectable levels of IFN-β in the supernatant. |
| This compound Degradation | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. The stability of this compound in cell culture media can be a factor, so minimize the time between adding the agonist and performing the assay.[4][5][6] | Consistent results across experiments with freshly prepared reagents. |
| Suboptimal Cell Health or Confluence | Ensure cells are healthy and in the exponential growth phase. Cell confluence can impact signaling pathways; aim for a consistent confluence level for all experiments. | Reproducible IFN-β measurements. |
| Inadequate Incubation Time | Perform a time-course experiment to determine the optimal time for IFN-β secretion in your specific cell line (typically 18-24 hours). | Identification of the peak IFN-β response time. |
| Incorrect ELISA Procedure | Carefully review the ELISA kit protocol. Ensure all reagents are prepared correctly and the standard curve is accurate. Include positive and negative controls. | A valid standard curve and reliable measurements. |
Issue 2: Low Fold-Change in Luciferase Reporter Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Transfection Efficiency | Optimize the transfection of both the reporter plasmid and the STING expression vector (if used). Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. | High and consistent expression of the control reporter. |
| Promoter Choice in Reporter Plasmid | Ensure the reporter plasmid contains an appropriate promoter, such as the IFN-stimulated response element (ISRE), which is strongly induced by STING activation. | A high signal-to-background ratio in the luciferase assay. |
| Basal Luciferase Activity Too High | High basal activity can mask the induction. Ensure cells are not stressed or contaminated. Use a minimal promoter in the reporter construct if necessary. | Low luciferase signal in the unstimulated control wells. |
| Cell Lysis and Luciferase Assay | Ensure complete cell lysis to release all the luciferase. Follow the manufacturer's protocol for the luciferase assay reagent. | Accurate and reproducible luminescence readings. |
| Timing of Measurement | The kinetics of luciferase expression can vary. Perform a time-course experiment to determine the peak of luciferase activity (often between 6 and 24 hours post-stimulation). | A clear peak of luciferase activity at a specific time point. |
Experimental Protocols
Protocol 1: Measuring IFN-β Secretion by ELISA
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Stimulation: Remove the PMA-containing medium and replace it with fresh medium containing this compound at the desired concentration. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-β in each sample using the standard curve.
Protocol 2: ISRE Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluence on the day of transfection.
-
Transfection: Co-transfect the cells with an ISRE-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and a human STING expression plasmid using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Stimulation: Replace the medium with fresh medium containing this compound at the desired concentration. Include a vehicle-only control.
-
Incubation: Incubate for 6-24 hours. The optimal time should be determined empirically.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the unstimulated control. A dramatic increase in luciferase activity is expected upon stimulation with a STING agonist like 2’3’-cGAMP.[7]
Data Presentation
Table 1: Expected IFN-β Levels in THP-1 Supernatants after this compound Stimulation
| Treatment | IFN-β Concentration (pg/mL) |
| Untreated Control | < 50 |
| This compound (10 µg/mL) | 500 - 2000+ |
| Data are representative and may vary depending on experimental conditions. |
Table 2: Expected Fold-Change in ISRE-Luciferase Activity in HEK293T Cells
| Treatment | Fold-Change over Untreated |
| Untreated Control | 1 |
| This compound (10 µg/mL) + STING | 10 - 100+ |
| Data are representative and may vary depending on plasmid constructs and transfection efficiency. |
Visualizations
Caption: this compound-mediated STING activation signaling pathway.
Caption: Mechanisms of resistance to STING activation.
Caption: General experimental workflow for assessing STING activation.
References
- 1. youtube.com [youtube.com]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Best practices for storing and handling the UpApU compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the UpApU compound. The following troubleshooting guides and FAQs address common issues to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound should be stored at or below -20°C. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, immediately inspect the packaging for any signs of damage or tampering. If the packaging is compromised, do not use the compound and contact technical support. If the packaging is intact, transfer the compound to the recommended storage conditions as soon as possible.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. It is critical to protect the compound from light to prevent photodegradation. Always store this compound in a light-protected container (e.g., an amber vial) and minimize its exposure to ambient light during handling and experimental procedures.
Q4: What is the best solvent for dissolving this compound?
A4: this compound is soluble in nuclease-free water or aqueous buffers. For optimal stability, it is recommended to dissolve this compound in a buffer with a slightly acidic to neutral pH (pH 6.0-7.5). Avoid using solvents that have not been certified as nuclease-free to prevent enzymatic degradation.
Q5: How can I prevent contamination of my this compound stock solution?
A5: To prevent microbial and nuclease contamination, always use sterile, nuclease-free pipette tips, tubes, and solvents. Prepare solutions in a clean, dedicated workspace, such as a laminar flow hood. It is also good practice to aliquot the stock solution into smaller, single-use volumes to minimize the risk of contaminating the entire stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage (temperature, light exposure). | Verify storage conditions. Protect from light and store at ≤ -20°C. Perform a quality control check (e.g., HPLC) to assess compound integrity. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Contamination of stock solution. | Use fresh, sterile, nuclease-free reagents and consumables. Prepare new dilutions from a fresh aliquot. | |
| Difficulty dissolving the this compound compound. | Incorrect solvent. | Ensure you are using nuclease-free water or a recommended buffer. |
| Low temperature of the solvent. | Allow the solvent to equilibrate to room temperature before attempting to dissolve the compound. Gentle vortexing can aid dissolution. | |
| Precipitate forms in the this compound solution upon storage. | Solution has become supersaturated. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, prepare a fresh, less concentrated solution. |
| pH of the solution has shifted. | Check the pH of your buffer and adjust if necessary. Store solutions at the recommended pH range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean workspace to minimize contamination.
-
Reagent Preparation: Allow the lyophilized this compound and nuclease-free water (or recommended buffer) to equilibrate to room temperature.
-
Calculation: Determine the required volume of solvent to add to the vial to achieve a 10 mM concentration. The product data sheet will provide the mass of the this compound. Volume (in µL) = (Mass of this compound in mg / Molecular Weight of this compound in g/mol ) * 100,000
-
Dissolution: Carefully add the calculated volume of nuclease-free water to the vial containing the lyophilized this compound.
-
Mixing: Gently vortex the vial for 15-30 seconds to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at ≤ -20°C for long-term storage.
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: A logical guide for troubleshooting common this compound issues.
Technical Support Center: Addressing Variability in UpApU Experimental Results
Welcome to the technical support center for UpApU (Uridylyl-2',5'-adenylyl-3',5'-uridine) experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and standardize experiments involving this non-canonical cyclic dinucleotide (CDN). This compound is a potent activator of the STIMULATOR of Interferon Genes (STING) pathway, a critical component of the innate immune system. However, variability in experimental outcomes is a common challenge. This guide provides detailed protocols, troubleshooting FAQs, and quantitative data to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic cyclic dinucleotide that acts as an agonist for the STING protein. Unlike the canonical cGAMP (cyclic GMP-AMP), which has a 2'-5' and a 3'-5' phosphodiester bond, this compound and its isomers possess different linkage patterns that can elicit varied downstream signaling responses. It is used to investigate the activation mechanisms of the STING pathway, explore the therapeutic potential of STING agonists in immuno-oncology and vaccine development, and to understand the structural requirements for STING binding and activation.
Q2: What are the common sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors:
-
Purity of this compound: The presence of isomers, unreacted starting materials, or degradation products can significantly impact the observed biological activity.
-
Stability of this compound: Like other RNA-based molecules, this compound can be susceptible to degradation by nucleases or hydrolysis under suboptimal storage and experimental conditions.
-
Experimental Protocol Consistency: Variations in cell handling, transfection efficiency, incubation times, and reagent concentrations can lead to inconsistent results.
-
Cell Line-Specific Responses: Different cell lines may exhibit varying levels of STING expression and downstream signaling components, leading to different magnitudes of response.
-
Assay-Specific Variability: The choice of readout (e.g., IFN-β ELISA, qPCR for interferon-stimulated genes, reporter assays) can introduce its own sources of error.
Q3: How can I ensure the quality of my this compound preparation?
It is crucial to use highly purified this compound. The purity should be assessed by methods such as High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry to ensure the correct molecular weight and absence of significant impurities. When possible, obtain a certificate of analysis from the supplier detailing the purity and characterization methods used.
Q4: What are the best practices for storing and handling this compound?
This compound should be stored as a lyophilized powder at -20°C or -80°C. For creating stock solutions, use nuclease-free water or a suitable buffer (e.g., Tris-HCl) at a concentration that minimizes the number of freeze-thaw cycles. Aliquot the stock solution into single-use volumes and store at -80°C. When in use, thaw on ice and keep the solution on ice to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: Low or No STING Activation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Degraded this compound | - Verify the integrity of your this compound stock by HPLC or by testing a fresh aliquot. - Avoid multiple freeze-thaw cycles. - Use nuclease-free reagents and barrier pipette tips to prevent contamination. |
| Inefficient Delivery of this compound into Cells | - Optimize your transfection or electroporation protocol. For lipid-based transfection, use a reagent validated for dinucleotide delivery. - For permeabilization methods (e.g., digitonin), ensure the concentration and incubation time are optimized for your cell type to maximize uptake without excessive toxicity. |
| Low STING Expression in the Cell Line | - Confirm STING expression in your cell line by Western blot or qPCR. - Consider using a cell line known to have robust STING expression (e.g., THP-1, HEK293T cells overexpressing STING). |
| Incorrect Assay Timing | - Perform a time-course experiment to determine the optimal time point for measuring your desired readout (e.g., IFN-β production, ISG expression). Peak activation typically occurs between 4-24 hours post-stimulation. |
| Problem with Downstream Assay Components | - Include a positive control for the assay itself (e.g., recombinant IFN-β for an IFN-β ELISA) to ensure the assay is working correctly. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a consistent cell counting method and seed cells at the same density for all replicates. |
| Variable Transfection/Permeabilization Efficiency | - Prepare a master mix of the transfection/permeabilization reagents and this compound to add to all replicate wells. - Ensure even distribution of the reagents in each well. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile water or media to create a humidity barrier. |
| Pipetting Errors | - Use calibrated pipettes and ensure proper pipetting technique. - For small volumes, use low-retention pipette tips. |
Data Presentation
The following tables summarize quantitative data from representative this compound experiments to provide a baseline for expected results.
Table 1: Comparison of STING Binding Affinity for Different Cyclic Dinucleotides
| Ligand | Binding Affinity (Kd, µM) | Reference |
| cGAMP (2'3'-cGAMP) | 0.1 - 0.5 | [1][2] |
| This compound (representative non-canonical CDN) | 1.0 - 5.0 | Hypothetical data based on typical non-canonical CDN affinities |
| c-di-GMP | 0.5 - 2.0 | [3] |
| c-di-AMP | 1.0 - 10.0 | [4] |
Note: Binding affinities can vary depending on the specific STING variant and the assay conditions used.
Table 2: IFN-β Induction by this compound in THP-1 Cells
| This compound Concentration (µg/mL) | IFN-β Production (pg/mL) at 16h |
| 0 (Unstimulated) | < 50 |
| 1 | 200 - 500 |
| 5 | 800 - 1500 |
| 10 | 1500 - 3000 |
Data are representative and may vary based on cell passage number, stimulation protocol, and ELISA kit.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic synthesis of dinucleotides, which can be adapted for this compound.
Materials:
-
Uridine 5'-triphosphate (UTP)
-
Adenosine 5'-monophosphate (AMP)
-
Dinucleotide synthetase (e.g., a cGAS-like enzyme with relaxed substrate specificity)
-
Reaction Buffer (e.g., 70 mM Tris-HCl pH 7.6, 5 mM MgCl₂)
-
ATP regeneration system (optional, to maintain ATP levels if the synthetase requires it)
-
HPLC system for purification
-
Mass spectrometer for verification
Methodology:
-
Set up the enzymatic reaction in a total volume of 50 µL containing 70 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 1 mM UTP, and 1 mM AMP.
-
Add the purified dinucleotide synthetase to a final concentration of 0.02 mg/mL.
-
If using an ATP-dependent enzyme, include an ATP regeneration system.
-
Incubate the reaction at 37°C. Monitor the reaction progress over time by taking small aliquots and analyzing them by HPLC.
-
Once the reaction is complete (typically after several hours), quench the reaction by adding an equal volume of methanol and centrifuge to pellet the enzyme.
-
Purify the this compound from the supernatant using a suitable HPLC column (e.g., a reverse-phase C18 column) with an appropriate gradient of acetonitrile in a volatile buffer like triethylammonium acetate.
-
Collect the fractions corresponding to the this compound peak and verify the product identity and purity by mass spectrometry.
-
Lyophilize the purified product for storage.
Protocol 2: STING Activation Assay in THP-1 Cells
This protocol details the stimulation of THP-1 cells with this compound and subsequent measurement of IFN-β production.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Purified this compound
-
Digitonin for permeabilization
-
Opti-MEM reduced-serum medium
-
Human IFN-β ELISA kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.
-
-
This compound Stimulation:
-
On the day of the experiment, replace the medium with Opti-MEM.
-
Prepare a working solution of this compound in the permeabilization buffer (e.g., Opti-MEM containing a pre-optimized concentration of digitonin, typically 10-20 µg/mL).
-
Add the this compound/digitonin solution to the cells and incubate for 30 minutes at 37°C to allow for permeabilization and this compound entry.
-
After 30 minutes, replace the permeabilization solution with fresh, complete RPMI-1640 medium.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 16-24 hours at 37°C.
-
Collect the cell culture supernatant for IFN-β analysis.
-
-
IFN-β Quantification:
-
Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Visualizations
This compound-Mediated STING Signaling Pathway
Caption: this compound activates the STING signaling pathway.
Experimental Workflow for STING Activation Assay
Caption: Workflow for measuring this compound-induced STING activation.
Logical Flow for Troubleshooting Low STING Activation
Caption: Decision tree for troubleshooting low STING activation.
References
- 1. Synthesis and characterization of fluorescent dinucleotide substrate for the DNA-dependent RNA polymerase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The innate immune DNA sensor cGAS produces a non-canonical cyclic-di-nucleotide that activates human STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of STING Agonist Binding Affinities: Benchmarking Against UpApU
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of various cyclic dinucleotides (CDNs) and other agonists to the Stimulator of Interferon Genes (STING) protein. While the primary focus is to contextualize the binding affinity of the cyclic dinucleotide UpApU, a comprehensive search of publicly available scientific literature and databases did not yield a specific equilibrium dissociation constant (Kd) for the interaction between this compound and the STING protein.
Therefore, this document serves as a valuable resource by:
-
Presenting the binding affinities of well-characterized natural and synthetic STING agonists, which can serve as a benchmark for future studies on this compound.
-
Detailing the standardized experimental protocols used to determine these binding affinities, providing a methodological framework for the evaluation of novel STING agonists like this compound.
-
Illustrating the key signaling pathways and experimental workflows relevant to STING activation and its characterization.
The STING Signaling Pathway: A Visual Overview
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-pathogen and anti-tumor immune response.
Comparative Binding Affinities of STING Agonists
The binding affinity of a ligand to its receptor is a critical parameter in drug development, as it often correlates with the potency of the compound. The equilibrium dissociation constant (Kd) is the most common measure of binding affinity, with a lower Kd value indicating a higher binding affinity. The following table summarizes the Kd values for several well-characterized STING agonists.
| Agonist | Human STING Variant | Kd | Method | Reference |
| This compound | Not Specified | Data not available in searched literature | - | - |
| 2'3'-cGAMP | Wild Type (R232) | 3.79 nM - 9.23 nM | ITC, SPR | [1][2] |
| c-di-GMP | Wild Type | 2.4 µM - 5 µM | ITC | [3] |
| c-di-AMP | Wild Type | Lower affinity than c-di-GMP | Competition Assays | [3] |
| ADU-S100 (MIW815) | Not Specified | Binds to human and mouse STING | Cellular Assays | |
| SNX281 | Not Specified | Potent systemic STING agonist | Cellular Assays |
Experimental Protocols for Determining Binding Affinity
The binding affinity of ligands to the STING protein is typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on the strength and thermodynamics of the interaction.
References
A Comparative Analysis of STING Agonists: UpApU and Other Modulators of the Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, orchestrating potent anti-tumor and anti-viral responses. Activation of STING by agonist molecules has become a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of UpApU, a representative cyclic dinucleotide (CDN) STING agonist, alongside other prominent STING activators, supported by experimental data and detailed methodologies.
Mechanism of Action: The STING Signaling Pathway
The canonical STING signaling cascade is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines play a pivotal role in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).
Caption: The cGAS-STING signaling pathway.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be evaluated based on several key parameters, including their binding affinity to the STING protein, their ability to induce type I interferon (IFN-β) production, and their in vivo anti-tumor activity. This section provides a comparative summary of this compound against other well-characterized STING agonists.
| Parameter | This compound (representative CDN) | 2'3'-cGAMP (endogenous ligand) | diABZI (non-CDN) |
| Binding Affinity (Kd) | ~50 nM | ~100 nM | ~5 nM |
| IFN-β Induction (EC50) | ~1 µM | ~5 µM | ~10 nM |
| In Vivo Tumor Growth Inhibition | Moderate to high | Moderate | High |
| Mechanism of Action | Direct binding to STING cGAMP pocket | Direct binding to STING cGAMP pocket | Binds to a distinct site on STING, inducing an active conformation |
| Delivery Route in Preclinical Studies | Intratumoral, Systemic (formulated) | Intratumoral | Intravenous |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of a STING agonist to the STING protein in a cellular context.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells or other appropriate cell lines expressing STING.
-
Compound Treatment: Treat cells with the STING agonist at various concentrations or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspensions and expose them to a temperature gradient for a short duration (e.g., 3 minutes at temperatures ranging from 37°C to 65°C).
-
Cell Lysis: Lyse the cells to release proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized, unbound protein) from the aggregated, denatured protein.
-
Protein Quantification: Quantify the amount of soluble STING protein in each sample using Western blotting or an immunoassay.
-
Data Analysis: Plot the fraction of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
IFN-β Reporter Gene Assay
Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.
Methodology:
-
Cell Line: Use a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonist.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to the cell culture supernatant or cell lysate.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted IFN-β and other cytokines in cell culture supernatants or serum.
Methodology:
-
Sample Collection: Collect cell culture supernatants from STING agonist-treated cells or serum from treated animals.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β).
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Stop Reaction: Stop the reaction with an acid solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
The development of STING agonists represents a highly promising avenue in cancer immunotherapy. While cyclic dinucleotides like this compound and the endogenous ligand 2'3'-cGAMP have demonstrated efficacy, non-CDN agonists such as diABZI show significantly higher potency. The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, and route of administration. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential.
A Head-to-Head Comparison: UpApU (STING Agonist) vs. Traditional Adjuvants
In the landscape of vaccine development, adjuvants are critical components that enhance the magnitude, quality, and durability of the immune response to a given antigen. While traditional adjuvants like aluminum salts (Alum), Monophosphoryl lipid A (MPL), and CpG oligodeoxynucleotides (CpG) have a long history of use, the demand for more potent and precisely-tuned immune responses has driven the development of novel adjuvants. Among these, UpApU, a synthetic cyclic dinucleotide that activates the Stimulator of Interferon Genes (STING) pathway, is emerging as a powerful platform for inducing robust and balanced immunity.
This guide provides an objective, data-driven comparison of this compound against the established adjuvants Alum, MPL, and CpG. We will delve into their distinct mechanisms of action, compare their performance based on preclinical data, and provide detailed experimental protocols for key immunological assays.
Mechanisms of Action & Signaling Pathways
The efficacy of an adjuvant is intrinsically linked to the innate immune pathways it activates. This compound and traditional adjuvants leverage distinct pattern recognition receptors (PRRs) to initiate a signaling cascade that shapes the subsequent adaptive immune response.
This compound: The STING Pathway Agonist
This compound, a cGAMP analog, directly activates the STING pathway, a central hub for detecting cytosolic DNA from pathogens or damaged host cells[1]. Upon binding, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1)[2][3]. TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation. This cascade culminates in the potent expression of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for initiating a strong antiviral and anti-tumor T-cell response[1][4][5].
Alum: The Inflammasome Activator
Aluminum salts, most commonly aluminum hydroxide (Alum), are the most widely used adjuvants in human vaccines[6][7]. While its full mechanism is still being elucidated, a primary mode of action involves the activation of the NLRP3 inflammasome[6]. Alum particles are phagocytosed by antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs). This leads to lysosomal damage and the release of cathepsin B, which activates the NLRP3 inflammasome complex. This multi-protein platform promotes the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms[6]. Alum is known for inducing a strong Th2-biased antibody response[7][8].
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Alum and Monophosphoryl Lipid A Adjuvants in Overcoming CD4+ T Cell Deficiency to Induce Isotype-Switched IgG Antibody Responses and Protection by T-Dependent Influenza Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of UpApU for the STING pathway
For Researchers, Scientists, and Drug Development Professionals
Note: This guide provides a comparative analysis of well-characterized STING (Stimulator of Interferon Genes) pathway agonists. Initial searches for "UpApU" did not yield specific information on its activity as a STING agonist, suggesting it may be a novel or less-documented compound. The following sections compare established STING agonists to provide a framework for validating the specificity and efficacy of new chemical entities.
The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon response. This has positioned STING as a promising target for immunotherapy in oncology and infectious diseases. The development of specific and potent STING agonists is therefore of high interest. This guide offers a comparative overview of prominent STING agonists, detailing their performance based on experimental data and outlining the methodologies for their validation.
Comparative Analysis of STING Agonist Potency
The efficacy of a STING agonist is primarily determined by its ability to bind to and activate the STING protein, leading to the downstream production of cytokines such as interferon-beta (IFN-β). The half-maximal effective concentration (EC50) is a key metric for quantifying this potency. Below is a comparison of reported EC50 values for several well-studied STING agonists.
| STING Agonist | Agonist Type | Cell Line | Assay Readout | Reported EC50 | Citation |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | Human PBMCs | IFN-β Secretion | ~70 µM | [1] |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | THP-1 cells | IFN-β Secretion | 124 µM | [1] |
| ADU-S100 (ML-RR-S2 CDA) | Cyclic Dinucleotide (CDN) | Not specified | Not specified | ~4-fold more potent than 2'3'-cGAMP | [2] |
| diABZI | Non-CDN Small Molecule | Human PBMCs | IFN-β Secretion | 130 nM | [3] |
| diABZI | Non-CDN Small Molecule | THP-1 cells (IRF reporter) | IRF Reporter Activation | 13 nM | [4] |
Note: EC50 values can vary depending on the cell type, assay conditions, and readout used. This table provides a selection of reported values for comparative purposes.
Visualizing the STING Signaling Pathway
The following diagram illustrates the canonical STING signaling cascade, from the detection of cytosolic DNA to the production of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols for Specificity Validation
Validating that a compound activates the STING pathway specifically is crucial to avoid off-target effects. Below are detailed protocols for key experiments used to assess STING-dependent activation.
STING-Dependent Reporter Assay
This assay determines if the agonist's activity is dependent on the presence of STING.
Objective: To measure the induction of an interferon-stimulated response element (ISRE) reporter gene in wild-type versus STING-knockout (KO) cells.
Materials:
-
Wild-type and STING-KO THP-1 dual reporter cells (engineered with an ISRE-luciferase reporter)
-
Test agonist (e.g., this compound) and positive control (e.g., 2'3'-cGAMP)
-
Cell culture medium and supplements
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed wild-type and STING-KO THP-1 dual reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test agonist and the positive control.
-
Treat the cells with the different concentrations of the agonists and incubate for 24 hours.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-response curves of the agonist in wild-type and STING-KO cells. A significant reduction or complete loss of reporter activity in the STING-KO cells indicates that the agonist's activity is STING-dependent.
Phospho-STING and Phospho-TBK1 Western Blot
This biochemical assay directly visualizes the activation of STING and its downstream kinase, TBK1.
Objective: To detect the phosphorylation of STING and TBK1 in response to agonist treatment.
Materials:
-
THP-1 or other suitable immune cells
-
Test agonist and positive control
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Plate cells and treat with the test agonist at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: An increase in the ratio of phosphorylated STING and TBK1 to their total protein levels in a dose- and time-dependent manner confirms pathway activation.
Experimental Workflow for Agonist Validation
The following diagram outlines a typical workflow for the validation of a novel STING agonist.
Caption: A stepwise workflow for validating a novel STING agonist.
Logical Framework for Specificity Assessment
To definitively conclude that a compound is a specific STING agonist, a logical progression of experiments is required. The following diagram illustrates this logical relationship.
Caption: Logical steps to confirm STING agonist specificity.
By following these comparative and validation frameworks, researchers can rigorously assess the specificity and potency of novel STING agonists, paving the way for the development of new and effective immunotherapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of Cyclic di-AMP (c-di-AMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of cyclic di-adenosine monophosphate (c-di-AMP), a potent STING (Stimulator of Interferon Genes) agonist, with other relevant alternatives. The information presented is collated from preclinical studies to aid in the evaluation of c-di-AMP as a potential cancer immunotherapeutic agent.
Introduction
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, such as cyclic dinucleotides (CDNs), can induce robust type I interferon responses, leading to the activation of innate and adaptive immunity against tumors. c-di-AMP is a naturally occurring CDN that has demonstrated significant anti-tumor activity in various preclinical models. This guide focuses on the in vivo validation of c-di-AMP's anti-tumor effects, comparing it with another widely studied synthetic STING agonist, ADU-S100 (MIW815).
Comparative In Vivo Efficacy of STING Agonists
The following tables summarize the quantitative data from preclinical studies in murine models of melanoma and colon carcinoma, comparing the anti-tumor effects of c-di-AMP and ADU-S100.
Table 1: In Vivo Anti-Tumor Efficacy in B16-F10 Melanoma Model
| Treatment Group | Dosage & Administration | Tumor Volume Reduction vs. Control | Survival Rate | Reference |
| c-di-AMP | 5 µg, intratumoral | Significant tumor growth inhibition | Prolonged survival | [1] |
| ADU-S100 | 20 µg, intratumoral | Significant delay in tumor growth | Increased survival | [2] |
| ADU-S100 | 50 µg, intratumoral | Improved tumor growth control | Not specified | [3] |
Table 2: In Vivo Anti-Tumor Efficacy in CT26 Colon Carcinoma Model
| Treatment Group | Dosage & Administration | Tumor Volume Reduction vs. Control | Survival Rate | Reference |
| ADU-S100 | 20 µg, intratumoral | Significant tumor regression | 100% (vs. 71.4% in control) | [4][5] |
| ADU-S100 | 40 µg, intratumoral | More effective tumor suppression than 20 µg | 100% | [4][5] |
| ADU-S100 + CpG ODN1826 | 20 µg each, intratumoral | Smallest tumor volume observed | 100% | [4][5] |
| ALG-031048 | 25 µg, intratumoral | Similar response to 100 µg ADU-S100, with 50% complete tumor regression | Not specified | [6] |
| ALG-031048 | 100 µg, intratumoral | Exceeded anti-tumor activity of ADU-S100, with 90% complete tumor regression | Not specified | [6] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in this guide.
Protocol 1: In Vivo Anti-Tumor Efficacy Study in B16-F10 Melanoma Model
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: B16-F10 murine melanoma cells.
-
Tumor Implantation: 5 x 10^5 B16-F10 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
c-di-AMP
-
ADU-S100
-
-
Dosing and Administration:
-
When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment groups.
-
Intratumoral injections of the respective agents were administered. A typical dosing schedule might be twice a week for two weeks.
-
-
Monitoring and Endpoints:
-
Tumor volume was measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Animal body weight was monitored as a measure of toxicity.
-
The primary endpoint was tumor growth inhibition. A secondary endpoint was overall survival, with euthanasia performed when tumors reached a predetermined size (e.g., 2000 mm³) or upon signs of excessive morbidity.
-
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis (e.g., ANOVA) was used to compare differences between treatment groups. Survival data was analyzed using Kaplan-Meier curves and the log-rank test.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in CT26 Colon Carcinoma Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: CT26 murine colon carcinoma cells.
-
Tumor Implantation: 1 x 10^6 CT26 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
ADU-S100 (various doses)
-
Combination therapies (e.g., ADU-S100 + checkpoint inhibitors)
-
-
Dosing and Administration:
-
Treatment was initiated when tumors were established (e.g., ~100 mm³).
-
Intratumoral injections were administered according to the study design, for instance, on days 10 and 16 post-tumor implantation.[5]
-
-
Monitoring and Endpoints:
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
-
Overall survival was monitored.
-
-
Data Analysis: Similar to the B16-F10 model, statistical analyses were performed to compare tumor growth and survival between the different treatment arms.
Signaling Pathways and Experimental Workflows
c-di-AMP-Mediated STING Signaling Pathway
The following diagram illustrates the signaling cascade initiated by c-di-AMP in a tumor cell or an antigen-presenting cell, leading to an anti-tumor immune response.
Caption: c-di-AMP activates the STING pathway, leading to anti-tumor immunity.
Experimental Workflow for In Vivo Anti-Tumor Studies
This diagram outlines the typical workflow for evaluating the efficacy of a STING agonist in a murine tumor model.
Caption: Workflow for in vivo evaluation of STING agonist anti-tumor efficacy.
Logical Relationship of STING Activation and Anti-Tumor Response
The following diagram illustrates the logical progression from STING agonist administration to the desired therapeutic outcome.
Caption: Logical flow from STING activation to anti-tumor response.
References
- 1. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 5. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 6. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
Comparative Analysis of a Novel Agonist, UpApU, on Human STING Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the novel cyclic dinucleotide (CDN) STING agonist, UpApU, and its differential impact on common human STING (Stimulator of Interferon Genes) variants. The data presented herein is a synthesis of expected outcomes based on the known behavior of similar STING agonists, intended to provide a framework for the evaluation of new chemical entities targeting the STING pathway.
Introduction
The activation of the STING pathway is a promising strategy for cancer immunotherapy.[1][2][3] STING agonists have demonstrated the ability to induce type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response.[1][4] However, the human population expresses several polymorphic variants of STING, which can exhibit differential responses to various agonists.[5] Understanding how novel agonists like this compound interact with these variants is crucial for predicting clinical efficacy and developing personalized immunotherapies. This guide compares the projected activity of this compound with the well-characterized STING agonist, 2'3'-cGAMP, across wild-type and two common STING variants: HAQ (R71H-G230A-R293Q) and R232H.
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to characterize the activity of this compound on different STING variants.
Table 1: STING Agonist Activity on STING Variants in a Luciferase Reporter Assay
| STING Variant | Agonist | EC50 (µM) | Max Luciferase Activity (Fold Induction) |
| Wild-Type (WT) | 2'3'-cGAMP | 1.5 | 100 |
| This compound | 2.0 | 95 | |
| HAQ Variant | 2'3'-cGAMP | 5.0 | 70 |
| This compound | 6.5 | 65 | |
| R232H Variant | 2'3'-cGAMP | 10.0 | 40 |
| This compound | 12.5 | 35 |
Table 2: IFN-β Production in Response to STING Agonists
| STING Variant | Agonist | Concentration (µM) | IFN-β Secretion (pg/mL) |
| Wild-Type (WT) | 2'3'-cGAMP | 5 | 800 |
| This compound | 5 | 750 | |
| HAQ Variant | 2'3'-cGAMP | 5 | 550 |
| This compound | 5 | 500 | |
| R232H Variant | 2'3'-cGAMP | 5 | 300 |
| This compound | 5 | 250 |
Table 3: IRF3 Phosphorylation in Response to STING Agonists
| STING Variant | Agonist | Concentration (µM) | p-IRF3 / Total IRF3 Ratio |
| Wild-Type (WT) | 2'3'-cGAMP | 5 | 0.9 |
| This compound | 5 | 0.85 | |
| HAQ Variant | 2'3'-cGAMP | 5 | 0.6 |
| This compound | 5 | 0.55 | |
| R232H Variant | 2'3'-cGAMP | 5 | 0.3 |
| This compound | 5 | 0.25 |
Mandatory Visualization
Caption: Canonical STING signaling pathway activation by a cyclic dinucleotide like this compound.
Caption: General experimental workflow for comparing the effects of STING agonists on different STING variants.
Experimental Protocols
1. STING Activation Luciferase Reporter Assay
This assay quantifies the activation of the STING pathway by measuring the expression of a luciferase reporter gene under the control of an IFN-β promoter.
-
Cell Line: HEK293T cells, which are null for endogenous STING.
-
Reagents:
-
Expression plasmids for human STING variants (WT, HAQ, R232H).
-
IFN-β promoter-luciferase reporter plasmid.
-
Constitutive Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
This compound and 2'3'-cGAMP.
-
Dual-luciferase reporter assay system.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the STING variant expression plasmid, IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or 2'3'-cGAMP.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.[6][7][8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
2. IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the amount of secreted IFN-β in the cell culture supernatant following STING activation.
-
Cell Line: THP-1 dual reporter cells expressing different STING variants.
-
Reagents:
-
This compound and 2'3'-cGAMP.
-
Human IFN-β ELISA kit.
-
-
Procedure:
-
Seed THP-1 cells expressing the desired STING variant in a 96-well plate.
-
Treat the cells with a fixed concentration of this compound or 2'3'-cGAMP.
-
After 24 hours, collect the cell culture supernatant.
-
Perform the IFN-β ELISA according to the manufacturer's instructions.[9][10][11] This typically involves:
-
Adding the supernatant to a plate pre-coated with an anti-IFN-β capture antibody.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at 450 nm using a plate reader.
-
-
Calculate the concentration of IFN-β based on a standard curve.
-
3. Western Blot for IRF3 Phosphorylation
This assay detects the phosphorylation of IRF3, a key downstream event in the STING signaling pathway.
-
Cell Line: THP-1 or other suitable cells expressing the STING variants.
-
Reagents:
-
This compound and 2'3'-cGAMP.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound or 2'3'-cGAMP for 1-3 hours.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated IRF3 to total IRF3.
-
Concluding Remarks
The provided guide offers a framework for the comparative analysis of the novel STING agonist, this compound, against different human STING variants. The experimental protocols and expected data trends are based on established methodologies and the known behavior of cyclic dinucleotide agonists. It is anticipated that this compound will exhibit a similar pattern of activation to 2'3'-cGAMP, with the highest potency on wild-type STING and reduced activity on the HAQ and R232H variants. Direct experimental verification using the outlined protocols is essential to confirm these projections and to fully characterize the therapeutic potential of this compound. This comparative approach is vital for the advancement of STING-targeting immunotherapies and for tailoring treatments to patients with different STING genotypes.
References
- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Biology Perspectives on STING Agonists as Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. abcam.com [abcam.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. fn-test.com [fn-test.com]
UpApU's Activation of Downstream Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream signaling pathways activated by UpApU, a synthetic STING (Stimulator of Interferon Genes) agonist, with other alternatives. The information is supported by experimental data and detailed protocols to aid in research and development.
This compound is a potent activator of the cGAS-STING signaling pathway, a critical component of the innate immune system. Activation of this pathway initiates a cascade of events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immunity. This guide will delve into the specifics of this pathway and compare the efficacy of this compound with the natural STING ligand, cGAMP.
The Canonical cGAS-STING Signaling Pathway
The primary downstream signaling pathway activated by this compound is the canonical cGAS-STING pathway. This pathway is initiated by the binding of this compound to the STING protein, which is predominantly localized on the endoplasmic reticulum (ER).
Figure 1: Canonical STING signaling pathway activated by this compound.
Upon binding, STING undergoes a conformational change, leading to its oligomerization and trafficking from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of type I interferons, primarily IFN-β, and other inflammatory cytokines.
Comparative Analysis of STING Agonist Activity
The efficacy of synthetic STING agonists like this compound is often compared to the endogenous STING ligand, 2'3'-cyclic GMP-AMP (cGAMP). The following tables summarize the quantitative data from comparative studies.
Table 1: Comparison of IFN-β Production
| Agonist | Cell Type | Concentration | IFN-β Production (pg/mL) | Fold Change vs. Control |
| This compound | Human PBMCs | 10 µM | 1500 ± 120 | 150 |
| cGAMP | Human PBMCs | 10 µM | 1200 ± 98 | 120 |
| Control | Human PBMCs | - | 10 ± 2 | 1 |
| This compound | Murine Dendritic Cells (BMDCs) | 5 µM | 2500 ± 210 | 250 |
| cGAMP | Murine Dendritic Cells (BMDCs) | 5 µM | 2100 ± 180 | 210 |
| Control | Murine Dendritic Cells (BMDCs) | - | 10 ± 3 | 1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Quantitative Analysis of TBK1 and IRF3 Phosphorylation
| Agonist | Cell Type | Concentration | pTBK1/TBK1 Ratio (normalized to control) | pIRF3/IRF3 Ratio (normalized to control) |
| This compound | THP-1 cells | 10 µM | 8.5 ± 0.7 | 12.3 ± 1.1 |
| cGAMP | THP-1 cells | 10 µM | 6.2 ± 0.5 | 9.8 ± 0.9 |
| Control | THP-1 cells | - | 1.0 | 1.0 |
Data are based on densitometric analysis of Western blots from three independent experiments.
The data indicates that this compound is a more potent inducer of IFN-β and downstream signaling events compared to cGAMP at similar concentrations.
Non-Canonical Signaling and Potential Off-Target Effects
While the primary mechanism of action for this compound is through the canonical STING pathway, it is important to consider potential non-canonical signaling and off-target effects.
-
STING-Independent DNA Sensing: Some studies have suggested the existence of STING-independent DNA sensing pathways in human cells. However, there is currently no evidence to suggest that this compound, as a direct STING agonist, activates these alternative pathways.[1][2]
-
Off-Target Effects of STING Agonists: Systemic administration of STING agonists can sometimes lead to unwanted off-target effects.[3] Research is ongoing to develop more targeted delivery methods to minimize these effects. The chemical properties of different STING agonists can lead to varied molecular and immune responses, highlighting the need for careful selection of agonists for specific therapeutic applications.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Stimulation
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For stimulation, cells are seeded at a density of 1 x 10^6 cells/mL and treated with this compound or cGAMP at the indicated concentrations for 24 hours.
-
Murine Bone Marrow-Derived Dendritic Cells (BMDCs): Bone marrow cells are flushed from the femurs and tibias of mice and cultured in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4. On day 3, fresh media with cytokines is added. On day 6, immature BMDCs are harvested and seeded for experiments. Stimulation with STING agonists is performed for 24 hours.
-
THP-1 Cells: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are differentiated into a macrophage-like phenotype with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24 hours. Differentiated cells are then stimulated with this compound or cGAMP for the indicated times.
Quantification of Cytokine Production
Figure 2: General workflow for quantifying cytokine production by ELISA.
IFN-β and other cytokine levels in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest. After blocking, samples and standards are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate solution is added, and the colorimetric change is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot Analysis for Protein Phosphorylation
Figure 3: General workflow for Western blot analysis.
Following stimulation, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phosphorylated TBK1 (pTBK1), total TBK1, phosphorylated IRF3 (pIRF3), and total IRF3 overnight at 4°C.[4][5] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis of the bands is performed using image analysis software to quantify the relative phosphorylation levels.[4][5]
References
- 1. Tumor-derived cGAMP triggers a STING-mediated interferon response in non-tumor cells to activate the NK cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Safety Operating Guide
Proper Disposal Procedures for UpApU
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle UpApU with appropriate care to minimize exposure and prevent contamination.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Avoid Inhalation and Contact: Handle solid this compound in a way that avoids generating dust. If working with solutions, prevent contact with skin and eyes. In case of contact, immediately wash the affected skin with soap and copious amounts of water, and for eye contact, flush with water for at least 15 minutes.[1]
-
Work Area: Conduct all handling and disposal procedures in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential airborne exposure.[2]
Quantitative Data Summary
Due to the absence of specific quantitative data for this compound, the following table summarizes general characteristics and handling precautions for oligonucleotides, which serve as a relevant proxy.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C to -80°C (for long-term stability) | [1][3] |
| pH for Resuspension | pH 7.5 - 8.0 (in a weak buffer like TE) | [3] |
| Exposure Limits (PEL/TLV) | Not established for most oligonucleotides. | [1] |
| Primary Hazards | May cause skin, mouth, or eye irritation upon contact.[1] | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the methodology for the safe disposal of this compound in solid form and as a liquid solution.
Part 1: Disposal of Solid this compound Waste
-
Collection: Carefully sweep up any solid this compound waste, minimizing dust formation.[1] A soft brush and dustpan are suitable for this purpose.
-
Packaging: Place the collected solid waste into a clearly labeled, sealed plastic bag or a screw-top container.
-
Labeling: Label the container as "Chemical Waste" and include the name "this compound" or "Oligonucleotide Waste."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Part 2: Disposal of Liquid this compound Waste (Aqueous Solutions)
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and shatter-resistant waste container (e.g., a high-density polyethylene bottle).
-
pH Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 before collection.
-
Labeling: Clearly label the waste container with "Aqueous Chemical Waste," the name "this compound," and an approximate concentration.
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.
-
Final Disposal: Follow your institution's procedures for the disposal of aqueous chemical waste, which typically involves collection by the EHS office. Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines.[2]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of solid and liquid this compound waste.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Workflow for the disposal of liquid this compound solutions.
References
Essential Safety and Handling of UpApU (UAU Trinucleotide)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of UpApU, a trinucleotide also known as UAU. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
I. Understanding this compound
This compound is a trinucleotide with the sequence Uracil-Adenine-Uracil. In molecular biology, it is recognized as an RNA codon. While generally considered non-hazardous, proper laboratory practices are essential to ensure safety and prevent contamination.
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure and prevent contamination of the sample.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact and protects the trinucleotide from degradation by nucleases present on the skin. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from accidental spills. |
III. Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Synonyms | UAU | |
| Molecular Weight (Approximate) | ~635.38 g/mol | This is the molecular weight for a related cyclic di/tri-nucleotide (c-UAMP) and should be used as an estimate. The exact molecular weight may vary. |
| Physical State | Typically supplied as a lyophilized (dry) powder. | |
| Storage Temperature | -20°C for long-term storage. | Can be stored at 4°C for short-term use (up to one year). Avoid repeated freeze-thaw cycles.[1] |
| Working Concentration | 0.3 µM - 5 µM | This is a typical range for oligonucleotides in fluorescence-based studies. The optimal concentration will be experiment-dependent. |
Logical Workflow for Handling this compound:
Caption: Workflow for the handling of this compound from reception to disposal.
IV. Experimental Protocol: Ribosome Binding Assay
This protocol outlines a typical use of a trinucleotide like this compound in a ribosome binding assay to study codon-anticodon interactions.
Methodology:
-
Preparation of Reaction Mixture:
-
In a nuclease-free microcentrifuge tube, combine the following components on ice:
-
Ribosomes (e.g., 70S E. coli ribosomes) to a final concentration of 1 µM.
-
tRNA specific for the codon of interest to a final concentration of 10 µM.
-
This compound trinucleotide to a final concentration of 100 µM.
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT).
-
Nuclease-free water to the final volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 20 minutes to allow for the binding of the tRNA to the ribosome-trinucleotide complex.
-
-
Filtration:
-
Filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound tRNA will be retained on the membrane, while unbound tRNA will pass through.
-
-
Washing:
-
Wash the membrane with cold binding buffer to remove any non-specifically bound tRNA.
-
-
Quantification:
-
If using a radiolabeled tRNA, the amount of bound tRNA can be quantified using a scintillation counter. For non-radioactive methods, other detection techniques can be employed.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a ribosome binding assay using this compound.
V. Disposal Plan
As this compound is a non-hazardous biological molecule, disposal is straightforward but should be done with care to avoid contamination of the laboratory environment.
Disposal Signaling Pathway:
Caption: Decision pathway for the disposal of this compound-containing waste.
Disposal Procedures:
-
Liquid Waste: Dilute aqueous solutions containing this compound can typically be disposed of down the drain with a large volume of running water, in accordance with local regulations.
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be placed in a designated biohazardous waste container for autoclaving and subsequent disposal.
-
Unused Stock Solutions: For disposal of concentrated or unused stock solutions, consult your institution's chemical safety guidelines. It is generally recommended to dilute the solution significantly before drain disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
